molecular formula C14H22ClNO3 B555297 Methyl O-tert-butyl-L-tyrosinate hydrochloride CAS No. 51482-39-4

Methyl O-tert-butyl-L-tyrosinate hydrochloride

Cat. No.: B555297
CAS No.: 51482-39-4
M. Wt: 251,33*36,45 g/mole
InChI Key: PAFVAMWJVIIMQK-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl O-tert-butyl-L-tyrosinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 251,33*36,45 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVAMWJVIIMQK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199453
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-39-4
Record name L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51482-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl O-tert-butyl-L-tyrosinate hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl O-tert-butyl-L-tyrosinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, commonly utilized as a building block in peptide synthesis and drug discovery. The tert-butyl group provides a protective function for the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during synthesis. The methyl ester and hydrochloride salt forms enhance the compound's solubility and stability.[1]

This guide provides a summary of the key physical and chemical properties of this compound, along with generalized experimental protocols for their determination.

Quantitative Data Summary

The table below summarizes the key quantitative physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₄H₂₁NO₃·HCl[1]
Molecular Weight 287.8 g/mol [1]
Melting Point 146 - 148 °C[1]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]²⁰D = +39 ± 2° (c=1 in DMF)[1]
CAS Number 51482-39-4[1]
Storage 0 - 8 °C[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible determination of physical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

A common method for determining the melting point is using a digital melting point apparatus.

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 2 °C/min). The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is the melting point of the sample.[2] For a pure substance, this range is typically narrow.[2]

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine their enantiomeric purity.

Methodology:

A polarimeter is used to measure the optical rotation of a solution of the compound.

  • Solution Preparation: A solution of this compound is prepared at a known concentration (c) in a suitable solvent, such as dimethylformamide (DMF).[1] For example, a 1 g/100 mL solution.

  • Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm). The temperature is maintained at a constant value, for instance, 20°C.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter. The observed angle of rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).[3]

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and identifying any impurities.

Methodology:

A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound.[4]

  • Chromatographic System:

    • Column: Newcrom R1 HPLC column.[4]

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive.[4] For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[4]

    • Detection: UV detector at a suitable wavelength.

  • Procedure:

    • A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time.

    • A solution of the sample to be analyzed is then injected.

    • The resulting chromatogram is analyzed to determine the area of the main peak corresponding to the compound and any impurity peaks.

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Logical and Experimental Workflows

Diagrams illustrating key processes involving this compound are provided below.

Synthesis of a Protected Tyrosine Derivative

The following diagram illustrates a synthetic pathway for a protected tyrosine derivative, showcasing the role of intermediates like the target compound. This multi-step synthesis involves protection of the amino and hydroxyl groups to enable specific chemical modifications.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: O-tert-butylation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: N-Deprotection cluster_5 Step 6: Final N-Protection L-Tyrosine L-Tyrosine Tyr-OMe.HCl Tyr-OMe.HCl L-Tyrosine->Tyr-OMe.HCl Methanol, SOCl₂ Z-L-Tyr-OMe Z-L-Tyr-OMe Tyr-OMe.HCl->Z-L-Tyr-OMe Z-Cl, Na₂CO₃ Z-L-Tyr(tBu)-OMe Z-L-Tyr(tBu)-OMe Z-L-Tyr-OMe->Z-L-Tyr(tBu)-OMe Isobutene, H₂SO₄ Z-L-Tyr(tBu) Z-L-Tyr(tBu) Z-L-Tyr(tBu)-OMe->Z-L-Tyr(tBu) NaOH L-Tyr(tBu) L-Tyr(tBu) Z-L-Tyr(tBu)->L-Tyr(tBu) H₂, Pd/C Fmoc-Tyr(tBu) Fmoc-Tyr(tBu) L-Tyr(tBu)->Fmoc-Tyr(tBu) Fmoc-osu, Na₂CO₃

Caption: Synthetic route for N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine.[5]

Workflow in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in SPPS. The tert-butyl group on the tyrosine side chain prevents unwanted reactions during peptide chain elongation.[6] The general workflow of SPPS using the Fmoc/tBu strategy is outlined below.

G Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling First_AA_Coupling First Fmoc-AA-OH Coupling Resin_Swelling->First_AA_Coupling Washing Washing First_AA_Coupling->Washing Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Washing->Fmoc_Deprotection Washing_2 Washing Fmoc_Deprotection->Washing_2 Next_AA_Coupling Next Fmoc-AA-OH Coupling (e.g., Fmoc-Tyr(tBu)-OH) Washing_2->Next_AA_Coupling Repeat_Cycle Repeat Cycle? Next_AA_Coupling->Repeat_Cycle Repeat_Cycle->Washing Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation_Purification Peptide Precipitation and Purification Cleavage->Precipitation_Purification End End Precipitation_Purification->End

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

References

An In-depth Technical Guide on the Solubility of Methyl O-tert-butyl-L-tyrosinate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl O-tert-butyl-L-tyrosinate hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Introduction

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical literature. This information is intended to guide solvent selection for experimental procedures.

Organic SolventChemical FormulaSolvent TypeReported Solubility
MethanolCH₃OHPolar ProticReadily Soluble[1]
EthanolC₂H₅OHPolar ProticReadily Soluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticExcellent Solubility[1]
ChloroformCHCl₃Non-polarExcellent Solubility[1]
DichloromethaneCH₂Cl₂Non-polarExcellent Solubility[1]
Ethyl AcetateCH₃COOC₂H₅Polar AproticExcellent Solubility[1]
Acetone(CH₃)₂COPolar AproticExcellent Solubility[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal dissolution equilibrium method is a widely accepted technique for determining the solubility of a solid in a liquid. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solid phase should remain present, indicating saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing start Start add_solute Add excess solute to vials start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent cap_vials Cap vials add_solvent->cap_vials agitate Agitate at constant temperature cap_vials->agitate settle Allow excess solid to settle agitate->settle withdraw_supernatant Withdraw supernatant settle->withdraw_supernatant filter_sample Filter sample withdraw_supernatant->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis calculate_solubility Calculate solubility from calibration curve hplc_analysis->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments indicate its favorable solubility in a variety of polar and non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This information is crucial for researchers and professionals in drug development to optimize reaction conditions, purification processes, and formulation strategies involving this important amino acid derivative.

References

Chemical structure of Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methyl O-tert-butyl-L-tyrosinate hydrochloride, a key intermediate in synthetic organic chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, and its primary applications, particularly in the field of peptide synthesis and drug discovery.

Chemical Identity and Structure

This compound is a derivative of the amino acid L-tyrosine. In this compound, the carboxylic acid group is protected as a methyl ester, and the phenolic hydroxyl group is protected by a tert-butyl ether linkage. The amine group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics. Its structure makes it a valuable building block for introducing a protected tyrosine residue in multi-step organic syntheses.

Chemical Structure:

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 51482-39-4[1][2]
Molecular Formula C₁₄H₂₁NO₃·HCl[1]
Molecular Weight 287.8 g/mol [1]
Appearance White to off-white powder or flakes[1]
Melting Point 146 - 148 °C[1]
Purity ≥ 98.0% (HPLC)[]
Optical Rotation [α]²⁰/D = 39 ± 2° (c=1 in DMF)[1]
Storage Conditions Store at 0 - 8 °C[1]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process commencing from L-tyrosine. The following protocol is a composite method based on established chemical transformations for amino acid protection.

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This initial step involves the Fischer esterification of L-tyrosine to protect the carboxylic acid functionality.

  • Materials: L-Tyrosine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-Tyrosine (e.g., 10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath to -10 °C.

    • Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the temperature remains low.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure (rotary evaporation) to yield the crude L-Tyrosine Methyl Ester Hydrochloride as a white solid.

Step 2: Synthesis of this compound

This procedure involves the protection of the phenolic hydroxyl group. For clarity, this protocol first involves a temporary protection of the amino group, followed by O-tert-butylation, and subsequent deprotection of the amine to yield the final hydrochloride salt.

  • Materials: L-Tyrosine Methyl Ester Hydrochloride, Dichloromethane (CH₂Cl₂), Benzyl chloroformate (Z-Cl), Sodium carbonate (Na₂CO₃), Concentrated Sulfuric Acid (H₂SO₄), Isobutene.

  • Procedure:

    • N-Protection: Dissolve the L-Tyrosine Methyl Ester Hydrochloride from Step 1 in a mixture of water and ethyl acetate. Cool in an ice bath and add sodium carbonate to neutralize the hydrochloride and basify the solution (pH 8-10). Add Benzyl chloroformate (Z-Cl) dropwise and stir until the N-protection is complete (monitored by TLC). Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate to obtain Z-L-Tyr-OMe.

    • O-tert-butylation: Dissolve the resulting Z-L-Tyr-OMe in dichloromethane. Add a catalytic amount of concentrated sulfuric acid. Cool the solution and carefully introduce isobutene gas or liquid isobutene. Seal the reaction vessel and stir at room temperature for several days until the reaction is complete (monitored by TLC).

    • Work-up and Deprotection: Quench the reaction carefully with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. The Z-group can then be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) in methanol. After the Z-group is removed, the resulting free amine can be treated with methanolic HCl to precipitate the final product, this compound.

Spectroscopic Data Analysis

Experimental spectra for this compound are not widely available in public databases. However, the expected NMR and Mass Spectra can be inferred from its precursor, L-Tyrosine Methyl Ester Hydrochloride, for which data is available.

¹H NMR Spectrum of L-Tyrosine Methyl Ester Hydrochloride (Precursor) (400 MHz, DMSO-d₆):

  • ~9.56 ppm (s, 1H): Phenolic -OH proton.

  • ~8.74 ppm (br s, 3H): Ammonium -NH₃⁺ protons.

  • ~7.02 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.

  • ~6.75 ppm (d, 2H): Aromatic protons meta to the hydroxyl group.

  • ~4.13 ppm (t, 1H): Alpha-proton (-CH).

  • ~3.66 ppm (s, 3H): Methyl ester (-OCH₃) protons.

  • ~3.06 ppm (m, 2H): Beta-protons (-CH₂).[4]

Expected Changes for this compound:

  • Disappearance of the phenolic -OH signal around 9.56 ppm.

  • Appearance of a new, large singlet around 1.3 ppm, integrating to 9 protons, corresponding to the tert-butyl group (-C(CH₃)₃).

  • A slight downfield shift of the aromatic protons ortho to the ether group due to the electronic effect of the tert-butyl ether.

Applications in Research and Development

The primary application of this compound is as a protected building block in peptide synthesis, a fundamental process in drug development and proteomics research.

Role in Peptide Synthesis

In Solid Phase Peptide Synthesis (SPPS), particularly using the Fmoc/tBu strategy, the side chain of tyrosine must be protected to prevent unwanted acylation by the incoming activated amino acid. While Fmoc-Tyr(tBu)-OH is the direct building block used in SPPS, this compound serves as a key intermediate for its synthesis. The tert-butyl group is an ideal protecting group as it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is easily cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid) during the final cleavage of the peptide from the resin.

Visualizations (DOT Language)

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Protection cluster_step3 Step 3: O-tert-butylation cluster_step4 Step 4: Deprotection & Salt Formation L-Tyrosine L-Tyrosine Tyr_OMe_HCl L-Tyrosine Methyl Ester Hydrochloride L-Tyrosine->Tyr_OMe_HCl SOCl2, MeOH Z_Tyr_OMe Z-L-Tyr-OMe Tyr_OMe_HCl->Z_Tyr_OMe Z-Cl, Na2CO3 Z_Tyr_tBu_OMe Z-L-Tyr(tBu)-OMe Z_Tyr_OMe->Z_Tyr_tBu_OMe Isobutene, H2SO4 Final_Product Methyl O-tert-butyl-L- tyrosinate hydrochloride Z_Tyr_tBu_OMe->Final_Product 1. H2, Pd/C 2. HCl

Caption: Synthetic pathway for this compound.

SPPS_Workflow Role of Protected Tyrosine in Fmoc SPPS Start Resin-Bound Peptide (Free Amine) Coupling 1. Couple Fmoc-Tyr(tBu)-OH (Activation with DIC/HOBt) Start->Coupling Wash Wash Resin Coupling->Wash Removes excess reagents Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash->Deprotection Wash2 Wash Resin Deprotection->Wash2 Removes piperidine & dibenzofulvene Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle Next_Cycle->Coupling Repeat for each AA Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) Next_Cycle->Final_Cleavage After last AA

Caption: Logical workflow of Solid Phase Peptide Synthesis (SPPS) using protected tyrosine.

References

Methyl O-tert-butyl-L-tyrosinate hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl O-tert-butyl-L-tyrosinate hydrochloride, a critical building block in modern peptide synthesis and drug discovery, particularly in the realm of neuroscience. This document details its chemical properties, applications, and protocols for its use, offering valuable insights for professionals in the field.

Core Compound Data

This compound is a derivative of the amino acid L-tyrosine, featuring a methyl ester at the C-terminus and a tert-butyl ether protecting the phenolic hydroxyl group. These modifications enhance its solubility and stability, making it an ideal reagent for solid-phase peptide synthesis (SPPS).[1] The hydrochloride salt form improves its handling and storage characteristics.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueReference
CAS Number 51482-39-4[1]
Molecular Weight 287.8 g/mol [1]
Molecular Formula C₁₄H₂₁NO₃·HCl[1]
Appearance White to off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 146 - 148 °C[1]
Optical Rotation [α]²⁰/D = 39 ± 2° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Applications in Research and Development

The primary application of this compound lies in its role as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS) . The tert-butyl group on the tyrosine side chain prevents unwanted side reactions during the peptide chain elongation process.[2] This protection is crucial for maintaining the integrity of the final peptide product.

This compound is particularly valuable in the Fmoc/t-Bu peptide synthesis strategy . The tert-butyl ether is stable to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus but is readily cleaved under the strongly acidic conditions of the final cleavage from the solid support.[2][3]

Furthermore, its use as a building block extends to the development of pharmaceuticals, especially those targeting neurological disorders .[1] Peptides containing modified tyrosine residues are being investigated for their ability to cross the blood-brain barrier and modulate signaling pathways within the central nervous system.[4]

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable. A general multi-step synthetic approach is outlined below, adapted from related procedures.[5][6]

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: O-tert-butylation cluster_3 Step 4: N-Deprotection L_Tyr L-Tyrosine Tyr_OMe_HCl L-Tyrosine methyl ester hydrochloride L_Tyr->Tyr_OMe_HCl Reflux MeOH_SOCl2 Methanol (MeOH) Thionyl Chloride (SOCl₂) MeOH_SOCl2->Tyr_OMe_HCl Tyr_OMe_HCl_2 L-Tyrosine methyl ester hydrochloride Z_Tyr_OMe N-Z-L-Tyrosine methyl ester Tyr_OMe_HCl_2->Z_Tyr_OMe aq. Ethyl Acetate Z_Cl Benzyl Chloroformate (Z-Cl) Base (e.g., Na₂CO₃) Z_Cl->Z_Tyr_OMe Z_Tyr_OMe_2 N-Z-L-Tyrosine methyl ester Z_Tyr_tBu_OMe N-Z-O-tert-butyl-L-tyrosinate methyl ester Z_Tyr_OMe_2->Z_Tyr_tBu_OMe Dichloromethane (DCM) Isobutene_H2SO4 Isobutene Sulfuric Acid (H₂SO₄) Isobutene_H2SO4->Z_Tyr_tBu_OMe Z_Tyr_tBu_OMe_2 N-Z-O-tert-butyl-L-tyrosinate methyl ester Final_Product This compound Z_Tyr_tBu_OMe_2->Final_Product Hydrogenolysis followed by HCl workup H2_PdC Hydrogen (H₂) Palladium on Carbon (Pd/C) H2_PdC->Final_Product G Resin Resin with growing peptide chain (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Fmoc_Tyr_tBu Fmoc-Tyr(tBu)-OH Fmoc_Tyr_tBu->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Coupling_Reagents->Coupling Next_Cycle Proceed to next cycle or Final Cleavage Wash2->Next_Cycle G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) pY Phosphorylated Receptor (pY) Receptor->pY Dimerization & Autophosphorylation Ligand Ligand Ligand->Receptor Binds ATP ATP ATP->pY ADP ADP pY->ADP SH2_Protein SH2 Domain Protein pY->SH2_Protein Recruits Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) SH2_Protein->Downstream Activates

References

Spectroscopic Analysis of Methyl O-tert-butyl-L-tyrosinate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl O-tert-butyl-L-tyrosinate hydrochloride. Due to the limited availability of specific experimental data for the O-tert-butyl derivative, this document presents data for the closely related compound, Methyl L-tyrosinate hydrochloride, as a foundational reference. This guide includes detailed tables of NMR, IR, and MS data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Methyl L-tyrosinate hydrochloride. These values serve as a reference point for the characterization of related tyrosine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl L-tyrosinate hydrochloride

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
9.56s-OH
8.74br s-NH₃⁺
7.01 - 7.03d8.0Ar-H
6.74 - 6.76d8.4Ar-H
4.11 - 4.15t6.4α-CH
3.66s-OCH₃
3.01 - 3.10m-β-CH₂

Solvent: DMSO-d₆, Spectrometer: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-tyrosinate hydrochloride

Chemical Shift (ppm)Assignment
171.8C=O
156.5Ar-C-OH
130.6Ar-CH
126.2Ar-C
115.5Ar-CH
55.4α-CH
52.3OCH₃
35.9β-CH₂

Note: Data for Methyl L-tyrosinate hydrochloride.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Methyl L-tyrosinate hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H and N-H stretching
1745StrongC=O stretching (ester)
1610, 1515MediumC=C stretching (aromatic)
1240StrongC-O stretching (ester)

Note: Data for Methyl L-tyrosinate hydrochloride.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl L-tyrosinate hydrochloride [1]

m/zRelative Intensity (%)Assignment
196.1-[M+H]⁺
137.1-[M+H - COOCH₃]⁺
107.1100[HO-C₆H₄-CH₂]⁺

Note: Data for the molecular ion of Methyl L-tyrosinate.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for amino acid derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans is required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of the solution and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and record the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).

  • Data Acquisition: Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight of the compound can be determined from the molecular ion peak.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

The Strategic Imperative of the Tert-Butyl Group in the Synthesis of O-tert-butyl-L-tyrosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug development, the precise manipulation of reactive functional groups is a cornerstone of success. This technical guide provides an in-depth exploration of the discovery and initial synthesis of O-tert-butyl-L-tyrosine and its N-protected derivatives, specifically focusing on Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) and Nα-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH). The strategic implementation of the tert-butyl (tBu) group as a protecting element for the phenolic hydroxyl moiety of tyrosine is critical for ensuring the fidelity of peptide chain elongation, preventing unwanted side reactions, and ultimately enhancing the purity and yield of the final peptide products. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of synthetic workflows and relevant biological pathways.

Discovery and Rationale for O-tert-butylation of Tyrosine

The challenge presented by the phenolic hydroxyl group of tyrosine in peptide synthesis is its nucleophilicity, which can lead to undesirable O-acylation during the coupling of subsequent amino acids.[1][2] This side reaction not only consumes expensive reagents but also results in the formation of impurities that are difficult to separate, thereby compromising the purity and yield of the target peptide. The introduction of a protecting group on this hydroxyl function is therefore essential for a successful synthesis.

The tert-butyl (tBu) group has emerged as a near-ideal protecting group for the tyrosine side chain in modern peptide synthesis, particularly within the framework of orthogonal protection strategies like Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS).[3][4] The advantages of the tBu group are manifold:

  • Acid Lability: The tBu ether is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups.[1]

  • Base Stability: It is completely stable to the basic conditions (e.g., piperidine in DMF) required for the removal of the Nα-Fmoc group, a crucial aspect of the orthogonality in Fmoc-based SPPS.[1]

  • Prevention of Side Reactions: By masking the hydroxyl group, the tBu group effectively prevents O-acylation during peptide coupling steps.[2]

  • Enhanced Solubility: The presence of the lipophilic tBu group can improve the solubility of the protected amino acid derivative in organic solvents commonly used in peptide synthesis.[5]

Synthesis of O-tert-butyl-L-tyrosine Derivatives

The synthesis of N-protected O-tert-butyl-L-tyrosine derivatives can be approached through various routes. A common strategy involves the initial tert-butylation of the tyrosine side chain, followed by the protection of the α-amino group.

Synthesis of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)

A prevalent method for the synthesis of H-Tyr(tBu)-OH involves the acid-catalyzed addition of isobutylene to a protected tyrosine derivative.

G L_Tyr L-Tyrosine Z_L_Tyr_OMe Z-L-Tyr-OMe L_Tyr->Z_L_Tyr_OMe 1. SOCl₂, Methanol (reflux) 2. Z-Cl, Na₂CO₃ Z_L_Tyr_tBu_OMe Z-L-Tyr(tBu)-OMe Z_L_Tyr_OMe->Z_L_Tyr_tBu_OMe Isobutene, H₂SO₄, CH₂Cl₂ Z_L_Tyr_tBu_OH Z-L-Tyr(tBu)-OH Z_L_Tyr_tBu_OMe->Z_L_Tyr_tBu_OH NaOH (aq) H_Tyr_tBu_OH H-Tyr(tBu)-OH Z_L_Tyr_tBu_OH->H_Tyr_tBu_OH H₂, Pd/C, Methanol

Diagram 1: Multi-step synthesis of H-Tyr(tBu)-OH.

Experimental Protocol: Multi-step synthesis of H-Tyr(tBu)-OH [6]

  • Esterification and N-protection of L-Tyrosine: L-Tyrosine is first converted to its methyl ester hydrochloride by refluxing with thionyl chloride in methanol. The resulting Tyr-OMe.HCl is then N-protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate (Z-Cl) in the presence of sodium carbonate to yield Z-L-Tyr-OMe.[6]

  • O-tert-butylation: Z-L-Tyr-OMe is dissolved in dichloromethane, and a catalytic amount of sulfuric acid is added. Isobutene is then introduced, and the reaction is stirred at room temperature for several days to afford Z-L-Tyr(tBu)-OMe.[6]

  • Saponification: The methyl ester is hydrolyzed using an aqueous solution of sodium hydroxide to give Z-L-Tyr(tBu)-OH.[6]

  • Deprotection: The Z group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol to yield the final product, O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH).[6]

StepKey ReagentsSolventTypical Reaction TimeTypical YieldPurityRef.
1SOCl₂, Z-Cl, Na₂CO₃Methanol, Ethyl Acetate/Water---[6]
2Isobutene, H₂SO₄Dichloromethane1-10 days--[6]
3NaOHAqueous---[6]
4H₂, Pd/CMethanol-->97%[6]

Table 1: Summary of quantitative data for the multi-step synthesis of H-Tyr(tBu)-OH.

Synthesis of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)

The most direct and common method for preparing Fmoc-Tyr(tBu)-OH is the Fmocylation of pre-synthesized H-Tyr(tBu)-OH.[7]

G H_Tyr_tBu_OH H-Tyr(tBu)-OH Fmoc_Tyr_tBu_OH Fmoc-Tyr(tBu)-OH H_Tyr_tBu_OH->Fmoc_Tyr_tBu_OH Fmoc-OSu, NaHCO₃ Aqueous Dioxane

Diagram 2: Direct Fmocylation of H-Tyr(tBu)-OH.

Experimental Protocol: Direct Fmocylation of H-Tyr(tBu)-OH [7]

  • Dissolution: O-tert-butyl-L-tyrosine (1.0 equivalent) is dissolved in an aqueous dioxane or acetone/water mixture.

  • Base Addition: Sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents) is added to the solution, and the mixture is stirred until the starting material is fully dissolved and the pH is adjusted to 8-9.[7]

  • Fmocylation: A solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.1 equivalents) in the same organic solvent is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 4-8 hours.[7]

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with 1M HCl, causing the product to precipitate as a white solid. The solid is collected by vacuum filtration and washed with cold water.[7]

  • Drying: The product is dried under vacuum to yield Fmoc-Tyr(tBu)-OH.

ParameterValueReference
Starting Material H-Tyr(tBu)-OH[7]
Fmoc Reagent Fmoc-OSu[7][8]
Base NaHCO₃ or Na₂CO₃[7]
Solvent Aqueous Dioxane or Acetone/Water[7]
Reaction Time 4-8 hours[7]
Typical Yield High[7]
Purity ≥98% (TLC)[9]
Melting Point --

Table 2: Summary of quantitative data for the synthesis of Fmoc-Tyr(tBu)-OH.

Synthesis of Nα-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH)

Similar to the Fmoc derivative, Boc-Tyr(tBu)-OH can be synthesized by the direct Boc-protection of H-Tyr(tBu)-OH.

Experimental Protocol: Synthesis of Boc-Tyr(tBu)-OH

A general method for the Boc protection of an amino acid involves reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

  • Dissolution: H-Tyr(tBu)-OH is dissolved in a suitable solvent mixture, such as aqueous dioxane or tert-butanol/water.

  • Base Addition: A base such as sodium hydroxide or triethylamine is added to adjust the pH and deprotonate the amino group.

  • Boc-protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: The reaction mixture is typically acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization.

ParameterValueReference
Starting Material H-Tyr(tBu)-OH-
Boc Reagent (Boc)₂O[10]
Base NaOH, TEA, or similar[10]
Solvent Aqueous Dioxane or t-butanol/water[10]
Typical Yield 94% (for Boc-Tyr-OH)[10]
Purity ≥98% (TLC), 99% (HPLC)[11][12]
Melting Point 113-116 °C[13]

Table 3: Summary of quantitative data for the synthesis of Boc-Tyr(tBu)-OH.

Role in Biological Signaling Pathways

Tyrosine residues are central to many cellular signaling pathways, primarily through their phosphorylation by tyrosine kinases. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing Src Homology 2 (SH2) domains, initiating downstream signaling cascades that regulate cell proliferation, differentiation, migration, and metabolism. The synthesis of peptides containing specifically placed tyrosine or phosphotyrosine residues is crucial for studying these pathways and for developing targeted therapeutics. The use of Fmoc-Tyr(tBu)-OH and other protected tyrosine derivatives is fundamental to the chemical synthesis of such peptides.[1]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Ligand Growth Factor (e.g., EGF, PDGF) Ligand->RTK Binding SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) Dimerization->SH2_Protein pTyr provides docking site PTP Protein Tyrosine Phosphatase (PTP) Dimerization->PTP Dephosphorylation (Negative Regulation) Downstream Downstream Signaling (e.g., Ras-MAPK pathway) SH2_Protein->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Diagram 3: Simplified phosphotyrosine-mediated signaling pathway.

Conclusion

The development of synthetic routes to O-tert-butyl-L-tyrosine and its N-protected derivatives has been a significant advancement in the field of peptide chemistry. The tert-butyl group provides robust and reliable protection for the tyrosine side chain, enabling the efficient and high-purity synthesis of complex peptides for research and therapeutic applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers in the field, facilitating the successful implementation of these critical building blocks in their synthetic endeavors. A thorough understanding of the synthesis and application of these derivatives is essential for the continued development of novel peptide-based drugs and research tools.

References

An In-depth Technical Guide on the Chirality and Optical Rotation of Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a chiral molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid L-tyrosine, it serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules. The stereochemistry of this compound is of paramount importance, as the biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. This technical guide provides a comprehensive overview of the chirality and optical rotation of this compound, including detailed experimental protocols and data presentation.

Chirality and its Significance

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereocenter, most commonly an asymmetrical carbon atom, is the typical source of chirality in organic molecules. In the case of this compound, the alpha-carbon of the amino acid backbone is a stereocenter. This is due to it being bonded to four different groups: a hydrogen atom, an amino group (as a hydrochloride salt), a methyl ester group, and a p-(tert-butoxy)benzyl group.

The "L" designation in its name signifies that it is derived from the L-enantiomer of tyrosine. This is crucial as biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. Therefore, ensuring the enantiomeric purity of compounds like this compound is a critical aspect of drug development.

Optical Rotation

A defining characteristic of chiral molecules is their ability to rotate the plane of plane-polarized light. This phenomenon is known as optical activity and is measured using a polarimeter. The direction and magnitude of this rotation are specific to the compound, its concentration, the solvent used, the temperature, and the wavelength of the light.

The specific rotation, denoted as [α], is a fundamental physical constant for a chiral substance and is calculated from the observed rotation using the following formula:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter cell in decimeters (dm)

  • c is the concentration of the sample in grams per milliliter (g/mL)

A positive (+) or dextrorotatory rotation indicates that the plane of light is rotated clockwise, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular Formula C₁₄H₂₁NO₃·HCl
Molecular Weight 287.78 g/mol
Specific Optical Rotation [α]20D +39 ± 2° (c=1 in DMF)

Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from L-tyrosine. The following is a representative protocol:

Step 1: Esterification of L-Tyrosine

  • Suspend L-tyrosine in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain L-tyrosine methyl ester hydrochloride as a crude product.

Step 2: N-protection of L-Tyrosine Methyl Ester Hydrochloride

  • Dissolve the crude L-tyrosine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine or diisopropylethylamine, to neutralize the hydrochloride salt.

  • Add a Boc-anhydride (di-tert-butyl dicarbonate) to the reaction mixture to protect the amino group.

  • Stir the reaction at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Dry the organic layer and concentrate under reduced pressure to yield N-Boc-L-tyrosine methyl ester.

Step 3: O-tert-butylation of N-Boc-L-tyrosine Methyl Ester

  • Dissolve the N-Boc-L-tyrosine methyl ester in a suitable solvent like dichloromethane.

  • Add a source of tert-butyl cation, such as isobutylene, in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction at room temperature for an extended period, monitoring by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography to obtain N-Boc-O-tert-butyl-L-tyrosinate methyl ester.

Step 4: Deprotection of the N-Boc group

  • Dissolve the purified N-Boc-O-tert-butyl-L-tyrosinate methyl ester in a suitable solvent such as dioxane or ethyl acetate.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

  • Stir the reaction at room temperature. The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

B. Measurement of Optical Rotation

The following protocol outlines the procedure for measuring the specific optical rotation of this compound.

1. Instrumentation and Materials

  • Polarimeter with a sodium lamp (D-line, 589 nm) and temperature control capabilities.

  • Polarimeter cell (1 dm path length).

  • Volumetric flask (e.g., 10 mL).

  • Analytical balance.

  • This compound sample.

  • Dimethylformamide (DMF), analytical grade.

2. Sample Preparation

  • Accurately weigh approximately 100 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

  • Dissolve the sample in a small amount of DMF and then dilute to the mark with DMF.

  • Ensure the solution is homogeneous by thorough mixing. This results in a concentration (c) of approximately 0.01 g/mL.

3. Measurement Procedure

  • Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

  • Set the temperature of the instrument to 20°C.

  • Calibrate the polarimeter by first measuring the rotation of the empty cell and then the cell filled with the solvent (DMF). The reading for the solvent blank should be zeroed.

  • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring there are no air bubbles in the light path.

  • Place the filled cell in the polarimeter and record the observed optical rotation (α).

  • Repeat the measurement several times to ensure reproducibility.

4. Calculation of Specific Rotation

  • Calculate the exact concentration (c) of the solution in g/mL.

  • Use the average observed rotation (α) and the known path length (l = 1 dm) to calculate the specific rotation using the formula: [α]D20 = α / (l * c).

Visualizations

Chirality_of_Methyl_O_tert_butyl_L_tyrosinate_hydrochloride cluster_molecule This compound cluster_property Resulting Property C_alpha α-Carbon (Stereocenter) H Hydrogen (H) C_alpha->H NH3Cl Amino Group (as HCl salt, -NH3+Cl-) C_alpha->NH3Cl COOCH3 Methyl Ester (-COOCH3) C_alpha->COOCH3 Benzyl p-(tert-butoxy)benzyl Group C_alpha->Benzyl OpticalActivity Optical Activity (Rotation of plane-polarized light) C_alpha->OpticalActivity leads to Synthesis_Workflow Start L-Tyrosine Step1 Esterification (Methanol, Thionyl Chloride) Start->Step1 Intermediate1 L-Tyrosine Methyl Ester HCl Step1->Intermediate1 Step2 N-protection (Boc Anhydride, Base) Intermediate1->Step2 Intermediate2 N-Boc-L-tyrosine Methyl Ester Step2->Intermediate2 Step3 O-tert-butylation (Isobutylene, Acid Catalyst) Intermediate2->Step3 Intermediate3 N-Boc-O-tert-butyl-L-tyrosinate Methyl Ester Step3->Intermediate3 Step4 N-deprotection (Anhydrous HCl) Intermediate3->Step4 End Methyl O-tert-butyl-L-tyrosinate Hydrochloride Step4->End Optical_Rotation_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Polarimetry cluster_calc Calculation Weigh Accurately weigh sample Dissolve Dissolve in DMF in a volumetric flask Weigh->Dissolve Dilute Dilute to the mark Dissolve->Dilute Calibrate Calibrate polarimeter with solvent blank (DMF) Dilute->Calibrate Measure Measure observed rotation (α) of the sample Calibrate->Measure Calculate Calculate Specific Rotation [α] using the formula Measure->Calculate

Methodological & Application

Synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride, a valuable amino acid derivative utilized in peptide synthesis and drug development. The procedure involves a two-step synthetic sequence commencing with the esterification of L-tyrosine to yield L-tyrosine methyl ester hydrochloride, followed by the selective O-tert-butylation of the phenolic hydroxyl group. This method offers a reliable route to obtaining the target compound with good purity. The protocol herein described is intended for laboratory-scale synthesis and provides comprehensive details on reagents, reaction conditions, and purification methods.

Introduction

This compound is a crucial building block in synthetic organic chemistry, particularly in the construction of complex peptides and pharmacologically active molecules. The tert-butyl ether protecting group on the phenolic hydroxyl function of tyrosine prevents undesirable side reactions during peptide coupling and other synthetic transformations. The methyl ester and hydrochloride salt functionalities enhance the solubility and handling of the compound. This application note outlines a robust and reproducible protocol for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

L_Tyrosine L-Tyrosine L_Tyrosine_Methyl_Ester_HCl L-Tyrosine methyl ester hydrochloride L_Tyrosine->L_Tyrosine_Methyl_Ester_HCl Step 1: Esterification Step1_reagents Methanol (MeOH) Thionyl Chloride (SOCl2) Target_Compound This compound L_Tyrosine_Methyl_Ester_HCl->Target_Compound Step 2: O-tert-butylation Step2_reagents Isobutylene Sulfuric Acid (H2SO4) Dichloromethane (CH2Cl2)

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-Tyrosine methyl ester hydrochloride

This procedure outlines the esterification of L-tyrosine using thionyl chloride in methanol.[1][2][3]

Materials:

  • L-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-tyrosine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension. Ensure the temperature remains low during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-tyrosine methyl ester hydrochloride as a solid. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the O-tert-butylation of L-tyrosine methyl ester hydrochloride.[2]

Materials:

  • L-Tyrosine methyl ester hydrochloride (from Step 1)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutylene (gas or liquid)

  • Pressure vessel or sealed reaction tube

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the crude L-tyrosine methyl ester hydrochloride (1 equivalent) in dichloromethane in a suitable pressure vessel.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Introduce isobutylene (excess) into the reaction vessel. If using liquid isobutylene, it should be added at a low temperature.

  • Seal the vessel and stir the reaction mixture at room temperature for 1-10 days. The reaction progress should be monitored by TLC or HPLC.[2]

  • Upon completion, carefully vent the reaction vessel to release any excess pressure from the isobutylene.

  • Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis. Note that yields can vary based on reaction scale and purification methods.

StepReactionKey ReagentsSolventReaction TimeTemperatureTypical Yield
1 EsterificationL-Tyrosine, Thionyl ChlorideMethanol2-3 hoursRefluxHigh
2 O-tert-butylationL-Tyrosine methyl ester HCl, Isobutylene, H₂SO₄Dichloromethane1-10 daysRoom Temp.Moderate to Good

Logical Workflow

cluster_step1 Step 1: Esterification cluster_step2 Step 2: O-tert-butylation start1 Suspend L-Tyrosine in MeOH add_socl2 Add Thionyl Chloride at 0°C start1->add_socl2 reflux Reflux for 2-3 hours add_socl2->reflux evaporate1 Evaporate solvent reflux->evaporate1 product1 L-Tyrosine methyl ester HCl evaporate1->product1 start2 Dissolve starting material in CH2Cl2 product1->start2 Use in next step add_reagents Add H2SO4 and Isobutylene start2->add_reagents react Stir at RT for 1-10 days add_reagents->react workup Neutralize and extract react->workup dry_evaporate Dry and evaporate solvent workup->dry_evaporate purify Purify product dry_evaporate->purify product2 This compound purify->product2

Figure 2: Detailed workflow for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a clear and effective method for the synthesis of this compound. By following the two-step procedure of esterification and subsequent O-tert-butylation, researchers can reliably produce this valuable intermediate for applications in peptide synthesis and the development of novel therapeutics. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Application Notes and Protocols for Methyl O-tert-butyl-L-tyrosinate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, desired sequences. While Nα-protected amino acids like Fmoc-Tyr(tBu)-OH are standard for chain elongation in Solid-Phase Peptide Synthesis (SPPS), derivatives with a protected C-terminus, such as Methyl O-tert-butyl-L-tyrosinate hydrochloride (H-Tyr(tBu)-OMe·HCl), serve specialized roles.[1][2][3] This molecule contains a free α-amino group, a tert-butyl (tBu) protected side-chain hydroxyl group, and a methyl ester protected C-terminus.

The presence of the C-terminal methyl ester prevents its direct attachment to standard SPPS resins (e.g., Wang or Rink amide), which require a free carboxylic acid for initial loading. Instead, H-Tyr(tBu)-OMe·HCl is primarily employed in the final stages of peptide synthesis to create peptides with a C-terminal tyrosine methyl ester.[1][4] Such C-terminal modifications are crucial as they can enhance a peptide's stability, hydrophobicity, and membrane permeability, often serving as pro-drugs that are hydrolyzed by endogenous esterases to release the bioactive carboxylic acid form.[5]

This document provides detailed protocols for a hybrid solid-phase and solution-phase strategy to synthesize peptides incorporating a C-terminal tyrosine methyl ester using H-Tyr(tBu)-OMe·HCl.

Physicochemical and Reagent Data

Properly characterizing the starting material is crucial for stoichiometric calculations and successful synthesis.

Table 1: Physicochemical Properties of H-Tyr(tBu)-OMe·HCl

PropertyValueReference
IUPAC Name methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate;hydrochloride[6]
Molecular Formula C₁₄H₂₂ClNO₃[6]
Molecular Weight 287.78 g/mol [6]
Appearance White to off-white crystalline powder[1]
Side-Chain Protection tert-Butyl (tBu) ether[7]
C-Terminus Protection Methyl Ester (OMe)[1]
N-Terminus Free amine (as hydrochloride salt)
Solubility Soluble in organic solvents like DMF and DCM[8]
Storage Store at -20°C[6]

Table 2: Reagent Stoichiometry for Solution-Phase Coupling

Reagent/ComponentEquivalents (relative to Peptide Acid)Purpose
Peptide Acid Fragment 1The peptide synthesized via SPPS
H-Tyr(tBu)-OMe·HCl 1.0 - 1.2C-terminal amino acid ester
Coupling Reagent (e.g., HATU) 0.95 - 1.1Uronium salt activator
Base (e.g., DIPEA) 2.5 - 3.0Neutralizes amine salt and activates coupling

Strategic Application: A Hybrid Approach

The most effective method for incorporating H-Tyr(tBu)-OMe·HCl is a hybrid strategy. First, the desired peptide sequence (excluding the C-terminal tyrosine) is assembled on a solid support using standard Fmoc-SPPS. This peptide fragment is then cleaved from the resin, preserving its side-chain protecting groups, to yield a C-terminally free carboxylic acid. Finally, this peptide acid is coupled in solution to H-Tyr(tBu)-OMe·HCl, followed by global deprotection.

G start_end start_end process process cleavage cleavage solution solution start Start: Fmoc-AA-Resin spps Iterative Fmoc-SPPS (Deprotection & Coupling) start->spps peptide_resin Protected Peptide Fragment on Resin spps->peptide_resin Assemble sequence cleavage_step Mild Cleavage from Resin (e.g., 1% TFA in DCM) peptide_resin->cleavage_step peptide_acid Protected Peptide Acid in Solution cleavage_step->peptide_acid Releases peptide acid coupling Solution-Phase Coupling with H-Tyr(tBu)-OMe·HCl peptide_acid->coupling final_peptide Fully Protected Peptide with C-Terminal Ester coupling->final_peptide deprotection Final Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) final_peptide->deprotection end Purified Target Peptide: (H-Peptide...Tyr-OMe) deprotection->end Removes all protecting groups

Caption: Hybrid SPPS and solution-phase synthesis workflow.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptide Acid Fragment

This protocol details the synthesis of the peptide sequence preceding the C-terminal tyrosine on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions to release the peptide as a carboxylic acid.

  • Resin Preparation and First Amino Acid Loading:

    • Place 2-CTC resin (1.0 g, 1.0–1.6 mmol/g loading) in an SPPS reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

    • Drain the DCM. Add a solution of the first Fmoc-amino acid (3 eq.) and diisopropylethylamine (DIPEA) (7.5 eq.) in dry DCM (10 mL/g resin).[9]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Add 1 mL of methanol to cap any unreacted chloride sites and agitate for 15 minutes.

    • Wash the resin thoroughly with DCM (3x) and dimethylformamide (DMF) (3x).

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, add a fresh solution, and agitate for another 15 minutes.[10] Wash the resin with DMF (5x) and DCM (3x).

    • Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this activation mixture to the resin.[11]

    • Agitate for 1-2 hours. Monitor reaction completion with a qualitative Kaiser test.[8] A negative (yellow) result indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle until the desired peptide fragment sequence is assembled.

Protocol 2: Mild Cleavage of Peptide Acid from Resin
  • Resin Preparation: After the final coupling step, wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction: Prepare a cleavage cocktail of 1-2% trifluoroacetic acid (TFA) in DCM.

  • Add the cleavage cocktail to the dried resin and agitate gently for 1-2 hours at room temperature. The low concentration of TFA is sufficient to cleave the peptide from the 2-CTC resin but will not remove acid-labile side-chain protecting groups like tBu.[12]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with additional DCM. Combine the filtrates and evaporate the solvent under reduced pressure to yield the protected peptide acid.

Protocol 3: Solution-Phase Coupling to H-Tyr(tBu)-OMe·HCl

This protocol describes the coupling of the peptide acid fragment to H-Tyr(tBu)-OMe·HCl.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Peptide_Acid Peptide-COOH Tyr_Ester H-Tyr(tBu)-OMe Coupling_Agent HATU Base DIPEA Final_Peptide Peptide-CO-NH-Tyr(tBu)-OMe p1->Coupling_Agent + p2->Final_Peptide Forms Amide Bond

Caption: Logical relationship in the solution-phase coupling step.
  • Reaction Setup:

    • Dissolve the dried protected peptide acid (1 eq.) in a minimal amount of DMF.

    • In a separate vial, dissolve H-Tyr(tBu)-OMe·HCl (1.1 eq.) and HATU (1.05 eq.) in DMF.

    • Cool the peptide acid solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add the HATU/Tyr solution to the peptide acid.

    • Slowly add DIPEA (2.5 eq.) to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount facilitates the coupling reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Monitor the reaction by HPLC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product is the fully protected peptide with a C-terminal Tyr(tBu)-OMe.

Protocol 4: Final Cleavage and Deprotection

This final step removes all side-chain protecting groups (e.g., tBu, Boc, Trt) and yields the final peptide.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9][10] TIS acts as a scavenger to trap the tert-butyl cations released during deprotection, preventing alkylation of sensitive residues like tryptophan.[12]

  • Deprotection Reaction:

    • Add the chilled cleavage cocktail to the crude protected peptide from the previous step.

    • Stir the mixture at room temperature for 2-3 hours.[10]

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing ice-cold diethyl ether (10-fold volume excess).[10]

    • A white precipitate of the crude peptide will form.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.[13]

Conclusion

This compound is a valuable reagent for the synthesis of peptides featuring a C-terminal methyl ester modification. Due to its protected carboxyl group, its incorporation requires a departure from standard linear SPPS protocols. The hybrid solid-phase/solution-phase strategy detailed here provides a robust and reliable pathway to these important modified peptides, leveraging the efficiency of SPPS for fragment assembly and the precision of solution-phase chemistry for the final coupling step. This approach allows researchers to effectively modulate peptide properties for applications in drug discovery and biotechnology.

References

Application of Methyl O-tert-butyl-L-tyrosinate hydrochloride in Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and other complex organic molecules for drug design and development. The protection of the phenolic hydroxyl group of tyrosine with a tert-butyl group and the carboxylic acid as a methyl ester allows for precise control over chemical reactions, preventing unwanted side reactions during synthesis. This strategic protection is particularly vital in Solid-Phase Peptide Synthesis (SPPS) and in the construction of various therapeutic agents, including tyrosine kinase inhibitors.

The tert-butyl ether linkage on the tyrosine side chain is stable under the basic conditions typically used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in SPPS, yet it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[1][2] This orthogonality is fundamental to the successful synthesis of complex peptides with high purity and yield.[3] The methyl ester protection of the C-terminus is useful in solution-phase synthesis and can be hydrolyzed under appropriate conditions. This document provides detailed application notes and experimental protocols for the use of this compound and its N-acylated derivatives in drug discovery and development.

Application Note 1: Solid-Phase Peptide Synthesis (SPPS)

This compound, after N-terminal protection (commonly with Fmoc or Boc), is a key reagent for incorporating tyrosine residues into peptide sequences via SPPS. The O-tert-butyl group prevents the nucleophilic hydroxyl side chain from participating in side reactions, such as O-acylation, during the activation and coupling of amino acids.[4] This ensures the fidelity of the peptide chain elongation, leading to a purer final product and higher overall yield.[3] The use of protected tyrosine is essential for the synthesis of numerous peptide-based drugs, such as the somatostatin analogs octreotide and lanreotide, which are used in the treatment of neuroendocrine tumors and acromegaly.[5][6][7]

Data Presentation: Representative Quantitative Data for Fmoc-Tyr(tBu)-OH in a Standard SPPS Cycle

The following table summarizes typical quantitative parameters for a single coupling cycle using the N-Fmoc protected version of O-tert-butyl-L-tyrosinate on a 0.1 mmol scale.

ParameterValue / ReagentMolar Excess (relative to resin capacity)PurposeTypical Yield/Completion
Resin Rink Amide Resin1.0Solid support for peptide assemblyN/A
Fmoc Deprotection 20% Piperidine in DMFN/ARemoval of the N-terminal Fmoc group>99%
Amino Acid Fmoc-Tyr(tBu)-OH3 - 5 equivalentsBuilding block for peptide chain elongation>99% coupling efficiency
Coupling Reagent HBTU / HOBt3 - 5 equivalentsActivation of the carboxylic acid for amide bond formation>99% coupling efficiency
Base DIEA6 - 10 equivalentsNeutralization and activationN/A
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)N/ACleavage from resin and removal of side-chain protecting groupsCrude peptide yield: 70-90%
Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Incorporating a Tyr(tBu) Residue [1][8][9]

This protocol describes a general procedure for the manual synthesis of a peptide containing a tyrosine residue using Fmoc-Tyr(tBu)-OH.

1. Resin Preparation and Swelling:

  • Place 0.1 mmol of Rink Amide resin in a fritted syringe reaction vessel.

  • Add 2 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Tyr(tBu)-OH:

  • In a separate tube, dissolve Fmoc-Tyr(tBu)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in 1 mL of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • To check for reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM (5 x 2 mL) and dry under vacuum for at least 1 hour.

  • In a fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Add 2 mL of the cleavage cocktail to the dried peptide-resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Final Cycle Start Resin (e.g., Rink Amide) Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application Note 2: Synthesis of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[10] Aberrant tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development.[9] Tyrosine kinase inhibitors (TKIs) are a class of small molecules designed to block the activity of these enzymes.[9] Many TKIs are structurally related to tyrosine and compete with ATP for binding to the kinase domain of the receptor.[11]

Protected tyrosine derivatives, including Methyl O-tert-butyl-L-tyrosinate, are valuable precursors in the synthesis of TKIs. For example, the synthesis of tyrphostins, a class of TKIs, often involves the condensation of a protected tyrosine derivative with a benzylidenemalononitrile moiety.[12][13][14] The protecting groups ensure that the reactive functionalities of the tyrosine molecule do not interfere with the desired chemical transformations.

Data Presentation: Representative Tyrosine Kinase Inhibitors
Inhibitor NameTarget Kinase(s)Therapeutic ApplicationRole of Tyrosine Moiety
Imatinib BCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)Forms part of the pharmacophore that binds to the ATP-binding site.
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)The quinazoline core mimics the adenine ring of ATP, and the overall structure interacts with the kinase domain.
Tyrphostin AG 1478 EGFRResearch CompoundDirectly mimics the tyrosine substrate to competitively inhibit the enzyme.
Sunitinib VEGFR, PDGFR, c-KITRenal Cell Carcinoma, GISTThe oxindole core interacts with the hinge region of the kinase domain.
Experimental Protocols

Protocol 2: Synthesis of a Tyrphostin Precursor (Illustrative)

This protocol describes a general method for the Knoevenagel condensation to form a benzylidenemalononitrile, a core structure in many tyrphostins. This illustrates how a protected tyrosine derivative could be used.

1. Materials:

  • 4-Hydroxy-3,5-di-tert-butylbenzaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

2. Procedure:

  • Dissolve 4-hydroxy-3,5-di-tert-butylbenzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.5 mmol) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The resulting benzylidenemalononitrile can be further modified. For example, the hydroxyl group could have been derived from a deprotected O-tert-butyl-tyrosine derivative to create more complex inhibitors.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., EGF) EGFR EGFR (Tyrosine Kinase Receptor) Ligand->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Binding Autophosphorylation Autophosphorylation (pY) Dimerization->Autophosphorylation Activation Adaptor Adaptor Proteins (Grb2, Shc) Autophosphorylation->Adaptor Recruitment RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription TKI Tyrosine Kinase Inhibitor (e.g., Gefitinib) TKI->Autophosphorylation Inhibition Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.[15]

This compound and its N-protected analogs are indispensable tools in modern drug design and development. Their primary application lies in the precise and controlled synthesis of peptides, where the orthogonal protection of the tyrosine side chain is critical for achieving high purity and yield. Furthermore, these protected tyrosine derivatives serve as key starting materials for the synthesis of small molecule therapeutics, most notably tyrosine kinase inhibitors, which have revolutionized the treatment of various cancers. The protocols and data presented herein provide a foundational guide for researchers and scientists to effectively utilize these versatile building blocks in their drug discovery efforts.

References

Methyl O-tert-butyl-L-tyrosinate Hydrochloride: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl O-tert-butyl-L-tyrosinate hydrochloride is a valuable and versatile chiral building block extensively utilized by researchers, scientists, and drug development professionals in the field of organic synthesis. Its unique structural features, including the protected phenolic hydroxyl group and the methyl ester, make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, ranging from modified peptides to chiral piperazines and potential drug candidates. The tert-butyl protecting group enhances solubility in organic solvents and provides stability under various reaction conditions, while the methyl ester allows for straightforward transformations. This document provides detailed application notes and experimental protocols for the use of this chiral building block in several key synthetic transformations.

Application Notes

Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial component in solid-phase peptide synthesis (SPPS) for the incorporation of a protected tyrosine residue into peptide chains.[1][2] The tert-butyl ether protecting group on the phenolic hydroxyl is stable to the repetitive acidic conditions used for the removal of temporary N-terminal protecting groups like Boc (tert-butyloxycarbonyl), preventing unwanted side reactions. This stability is critical for the synthesis of well-defined peptide sequences. The enhanced solubility imparted by the tert-butyl group also facilitates efficient coupling reactions.[1]

Synthesis of Chiral Piperazines

This chiral building block serves as a precursor for the synthesis of optically active piperazines, which are important scaffolds in medicinal chemistry due to their prevalence in biologically active compounds. The synthesis typically involves the coupling of this compound with an N-protected amino acid, followed by cyclization and reduction steps to yield the desired chiral piperazine derivative.

Synthesis of Unnatural Amino Acids and Peptide Analogues

The modification of the amino or carboxyl group of this compound allows for the synthesis of a variety of unnatural amino acids and peptide analogues. These modified building blocks can be incorporated into peptides to enhance their stability, receptor affinity, and pharmacokinetic properties. For instance, it can be used in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling

This protocol details the coupling of this compound with an N-Boc protected amino acid.

Materials:

  • This compound

  • N-Boc-L-Alanine (or other N-Boc-amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve N-Boc-L-Alanine (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the N-Boc-L-Alanine solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the cold solution to remove the DCU precipitate and add the filtrate to the solution of the free-based Methyl O-tert-butyl-L-tyrosinate.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off any further DCU precipitate.

  • Dilute the filtrate with DCM and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the protected dipeptide.

Quantitative Data:

ProductYield
N-Boc-L-Ala-L-Tyr(tBu)-OMeTypically 70-90%

G cluster_reactants Reactant Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup and Purification A Methyl O-tert-butyl-L-tyrosinate hydrochloride in DMF E Neutralization of Tyrosine derivative with TEA A->E B N-Boc-L-Alanine + HOBt in DCM D Activation of N-Boc-L-Alanine with DCC/HOBt at 0°C B->D C DCC in DCM C->D F Coupling of activated Alanine with Tyrosine derivative D->F E->F G Filtration of DCU F->G H Aqueous Workup (NaHCO3, H2O, Brine) G->H I Drying and Concentration H->I J Silica Gel Chromatography I->J K Protected Dipeptide J->K

Protocol 2: Synthesis of a Chiral Piperazine Precursor (Diketopiperazine)

This protocol outlines the synthesis of a cyclodipeptide, a key intermediate in the formation of chiral piperazines.

Materials:

  • N-Boc-L-tyrosyl-O-tert-butyl-L-tyrosine methyl ester (from Protocol 1, using N-Boc-L-Tyr(tBu)-OH)

  • Formic acid (98%)

  • 2-Butanol

Procedure:

  • Dissolve the N-Boc protected dipeptide methyl ester (1.0 eq) in 98% formic acid.

  • Stir the solution at room temperature for 2-4 hours to remove the Boc protecting group. Monitor the deprotection by TLC.

  • Remove the formic acid under reduced pressure.

  • Dissolve the resulting crude dipeptide methyl ester formate salt in 2-butanol.

  • Reflux the solution for 12-24 hours to effect cyclization to the diketopiperazine.

  • Cool the reaction mixture to room temperature, which should cause the diketopiperazine to precipitate.

  • Collect the solid by filtration, wash with cold 2-butanol, and dry under vacuum to yield the desired cyclodityrosine.

Quantitative Data:

ProductYieldReference
cyclo-(L-Tyr(tBu)-L-Tyr(tBu))72-89%[6]

G A N-Boc-Dipeptide Methyl Ester B Boc Deprotection (98% Formic Acid) A->B Stir at RT C Dipeptide Methyl Ester Formate Salt B->C Evaporation D Cyclization (Reflux in 2-Butanol) C->D E Precipitation and Filtration D->E Cooling F Diketopiperazine E->F

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Applications

ApplicationReactionProductYield (%)Enantiomeric/Diastereomeric ExcessReference
Peptide SynthesisSolution-phase coupling of N-Boc-L-Ala with Methyl O-tert-butyl-L-tyrosinateN-Boc-L-Ala-L-Tyr(tBu)-OMe70-90%>98% deGeneral Procedure
Chiral Piperazine SynthesisCyclization of dipeptide methyl estercyclo-(L-Tyr(tBu)-L-Tyr(tBu))72-89%>98% de[6]

Conclusion

This compound is a highly valuable chiral building block in organic synthesis. Its utility in solid-phase and solution-phase peptide synthesis, as well as in the construction of complex chiral molecules, makes it an indispensable tool for chemists in academia and industry. The protocols provided herein offer a starting point for the application of this versatile compound in various synthetic endeavors. The protective groups are strategically chosen to allow for selective transformations at different sites of the molecule, enabling the synthesis of a diverse range of target structures with high stereochemical control.

References

Application Notes and Protocols for Coupling Reactions with Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a valuable amino acid derivative for the synthesis of peptides and peptidomimetics in pharmaceutical and biochemical research.[1] Its structure incorporates two key protecting groups: a tert-butyl (tBu) ether on the phenolic hydroxyl side chain and a methyl ester (OMe) at the C-terminus. The tBu group is acid-labile, providing robust protection against undesired side reactions, such as O-acylation, during peptide coupling.[2] The methyl ester protects the carboxylic acid, making this building block ideal for solution-phase peptide synthesis where the amine group is the reactive site for chain elongation.[3]

This application note provides a detailed guide for a typical solution-phase coupling reaction to synthesize a protected dipeptide, Fmoc-Ala-Tyr(tBu)-OMe, using this compound and Fmoc-L-Alanine-OH. It includes a step-by-step experimental protocol, purification guidelines, and quantitative data. Additionally, it illustrates the relevance of tyrosine-containing peptides in cell signaling, specifically their interaction with Src Homology 2 (SH2) domains.

Data Presentation

The following tables summarize the stoichiometry and typical results for the solution-phase synthesis of the dipeptide Fmoc-Ala-Tyr(tBu)-OMe.

Table 1: Reagent Stoichiometry for Dipeptide Synthesis

ReagentFormulaMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Moles (mmol)
Fmoc-L-Alanine-OHC₁₈H₁₇NO₄311.341.03.11 g10.0
This compoundC₁₄H₂₂ClNO₃287.781.02.88 g10.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C₁₀H₁₅F₆N₆OP380.231.14.18 g11.0
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.242.23.75 mL (2.84 g)22.0
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-~50 mL-

Table 2: Typical Reaction and Product Characterization

ParameterTypical Value
Reaction Time 2-4 hours
Monitoring Thin-Layer Chromatography (TLC)
Work-up Aqueous extraction
Purification Method Silica Gel Column Chromatography
Isolated Yield 85-95%
Final Product Purity (HPLC) >98%
Molecular Weight (Fmoc-Ala-Tyr(tBu)-OMe) 544.65 g/mol

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Ala-Tyr(tBu)-OMe

This protocol details the coupling of an N-terminal Fmoc-protected amino acid to the free amine of Methyl O-tert-butyl-L-tyrosinate.

Materials:

  • Fmoc-L-Alanine-OH

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0°C.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve Fmoc-L-Alanine-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) to this mixture and stir at room temperature for approximately 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Fmoc-L-Alanine-OH solution to the flask containing the free amine of Methyl O-tert-butyl-L-tyrosinate.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is for the purification of the crude dipeptide synthesized in Protocol 1.

Materials:

  • Crude Fmoc-Ala-Tyr(tBu)-OMe

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a hexane/EtOAc mixture (e.g., 9:1 v/v).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified Fmoc-Ala-Tyr(tBu)-OMe as a white solid. The typical yield after purification is between 85% and 95%.

Mandatory Visualizations

G cluster_start Starting Materials cluster_proc Reaction & Work-up cluster_purify Purification & Analysis cluster_end Final Product start1 Fmoc-Ala-OH proc2 2. Activate Fmoc-Ala-OH with HATU/DIPEA in DMF start1->proc2 Carboxylic Acid Component start2 H-Tyr(tBu)-OMe·HCl proc1 1. Neutralize H-Tyr(tBu)-OMe·HCl with DIPEA in DMF start2->proc1 Amine Component proc3 3. Combine and Stir (2-4h, RT) proc1->proc3 proc2->proc3 proc4 4. Aqueous Work-up (EtOAc, HCl, NaHCO₃) proc3->proc4 Crude Product purify1 Silica Gel Column Chromatography proc4->purify1 purify2 Characterization (NMR, MS, HPLC) purify1->purify2 end1 Fmoc-Ala-Tyr(tBu)-OMe (Yield: 85-95%) purify2->end1

Caption: Experimental workflow for the solution-phase synthesis of a protected dipeptide.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphorylated Tyrosine Residue (pY) RTK->pTyr 2. Autophosphorylation GF Growth Factor GF->RTK 1. Binding & Dimerization SH2 Protein with SH2 Domain (e.g., Src, Grb2) pTyr->SH2 3. SH2 Domain Binding Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K) SH2->Downstream 4. Recruitment & Activation Response Cellular Response (Growth, Proliferation) Downstream->Response 5. Signal Transduction

Caption: Tyrosine phosphorylation in Receptor Tyrosine Kinase (RTK) signaling via SH2 domains.

References

Application Notes and Protocols: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) into Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of modified amino acids into peptides and proteins is a powerful tool for elucidating biological processes and developing novel therapeutics. p-Azido-L-phenylalanine (pAzF) is a non-canonical amino acid that serves as a versatile chemical handle. Its azide group allows for bioorthogonal "click" chemistry reactions, enabling the precise attachment of various functionalities, such as fluorophores, polyethylene glycol (PEG), and small molecule drugs, to a target protein. This is typically achieved in living cells using an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA, which recognize the amber stop codon (UAG) and insert pAzF at the desired position. These notes provide an overview and detailed protocols for the incorporation of pAzF into a target protein in E. coli.

Application Notes

Principle of Incorporation: The site-specific incorporation of pAzF relies on the utilization of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are engineered to be independent of the host cell's endogenous translational machinery. The engineered aaRS is specifically designed to recognize and charge the suppressor tRNA with pAzF. This pAzF-loaded tRNA then recognizes an in-frame amber stop codon (UAG) within the mRNA of the target protein, leading to the insertion of pAzF at that specific site instead of terminating translation.

Key Applications:

  • Protein-Protein Interaction Studies: pAzF can be used as a photo-crosslinker to trap and identify binding partners in living cells.

  • Enzyme Mechanistic Studies: Site-specific labeling with fluorescent probes can be used to study enzyme kinetics and conformational changes.

  • Bioconjugation and Drug Development: The azide group enables the attachment of various molecules through click chemistry, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • Protein Labeling and Imaging: Fluorophores can be "clicked" onto pAzF residues for precise in-vitro and in-vivo imaging of target proteins.

Data Presentation

Table 1: Quantitative Analysis of pAzF Incorporation into Green Fluorescent Protein (GFP)

Condition pAzF Concentration (mM) Target Protein Yield (mg/L of culture) Incorporation Efficiency (%)
Control (No pAzF)0< 0.1 (Truncated product)0
Experimental15.2> 95
Experimental25.8> 95

Data are representative and may vary depending on the target protein, expression system, and experimental conditions.

Experimental Protocols

Protocol 1: Transformation of Expression Plasmids

This protocol describes the co-transformation of E. coli with two plasmids: one encoding the target protein with an amber (UAG) codon at the desired site, and the other encoding the pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its corresponding suppressor tRNA.

Materials:

  • Chemically competent E. coli cells (e.g., BL21(DE3))

  • pET-based plasmid for the target protein (with a UAG mutation and appropriate antibiotic resistance)

  • pEVOL-pAzF plasmid (encoding pAzFRS and tRNA, with a different antibiotic resistance)

  • SOC medium

  • LB agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol)

Procedure:

  • Thaw a 50 µL aliquot of competent E. coli cells on ice.

  • Add 100 ng of each plasmid (pET-target and pEVOL-pAzF) to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics.

  • Incubate the plates overnight at 37°C.

Protocol 2: Expression of pAzF-Containing Protein

Materials:

  • LB medium with appropriate antibiotics

  • p-Azido-L-phenylalanine (pAzF) solution (200 mM in 0.1 M NaOH, sterile filtered)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)

  • Arabinose solution (20% w/v)

Procedure:

  • Inoculate a single colony from the transformation plate into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, use the overnight culture to inoculate 1 L of LB medium with antibiotics in a 2 L baffled flask.

  • Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce the expression of the pAzFRS/tRNA system by adding arabinose to a final concentration of 0.2% (w/v).

  • Simultaneously, add pAzF to a final concentration of 1 mM.

  • Continue to shake the culture at 37°C for 30 minutes.

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 20°C and continue expression for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protocol 3: Verification of pAzF Incorporation by Mass Spectrometry

Materials:

  • Purified protein sample

  • Trypsin

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Purify the expressed protein using an appropriate method (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Perform an in-gel or in-solution tryptic digest of the purified protein.

  • Analyze the resulting peptide fragments by mass spectrometry.

  • Compare the theoretical mass of the peptide containing the UAG codon site with the experimentally observed mass. The incorporation of pAzF instead of a standard amino acid will result in a specific mass shift. For example, the replacement of Tyrosine (163.06 Da) with pAzF (190.07 Da) will result in a mass increase of 26.01 Da.

Visualizations

cluster_0 Orthogonal Translation System cluster_1 Host Cell Translation pAzF p-Azido-L-phenylalanine (pAzF) aaRS Engineered pAzF-RS pAzF->aaRS complex pAzF-tRNA(CUA) aaRS->complex ATP tRNA Suppressor tRNA(CUA) tRNA->aaRS Ribosome Ribosome complex->Ribosome Incorporation at UAG codon Protein Full-length Protein with pAzF Ribosome->Protein mRNA Target mRNA with UAG codon mRNA->Ribosome

Caption: Workflow for site-specific pAzF incorporation.

cluster_workflow Experimental Workflow start Co-transform E. coli with pET-Target (UAG) and pEVOL-pAzF culture Grow culture to OD600 = 0.6-0.8 start->culture induce_aars Induce pAzFRS/tRNA with Arabinose Add pAzF (1 mM) culture->induce_aars induce_target Induce Target Protein with IPTG induce_aars->induce_target express Express overnight at 20°C induce_target->express harvest Harvest cells by centrifugation express->harvest purify Purify protein (e.g., Ni-NTA) harvest->purify verify Verify incorporation (Mass Spectrometry) purify->verify click Downstream Application (e.g., Click Chemistry) verify->click

Caption: Step-by-step experimental workflow diagram.

The Strategic Application of Methyl O-tert-butyl-L-tyrosinate Hydrochloride in the Synthesis of Bioactive Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of bioactive peptides for therapeutic and research applications demands precision and efficiency. A key strategy in achieving high-purity and high-yield peptide products is the use of appropriately protected amino acid derivatives. Methyl O-tert-butyl-L-tyrosinate hydrochloride, and more commonly its Nα-Fmoc protected form (Fmoc-Tyr(tBu)-OH), is a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (tBu) group provides a robust shield for the reactive phenolic hydroxyl side chain of tyrosine, preventing undesirable side reactions during peptide chain elongation.[1][2] This strategic protection is integral to the widely adopted Fmoc/tBu orthogonal synthesis strategy, which allows for the selective removal of the temporary Nα-Fmoc group under mild basic conditions, while the tBu group remains stable until the final acid-mediated cleavage step.[2] This document provides detailed application notes and protocols for the use of this versatile amino acid derivative in the synthesis of two important classes of bioactive peptides: Enkephalins and Glucagon-Like Peptide-1 (GLP-1) Analogs.

I. Application in the Synthesis of Enkephalin Analogs

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation.[3] Synthetic analogs are of significant interest for their potential therapeutic applications, offering the possibility of enhanced potency, receptor selectivity, and metabolic stability.[3] The inclusion of a tyrosine residue is critical for their biological activity, making the use of protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH essential for a successful synthesis.

Experimental Protocol: Solid-Phase Synthesis of [Leu⁵]-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

This protocol outlines the manual solid-phase synthesis of [Leu⁵]-enkephalin on a 0.1 mmol scale using Fmoc-Leu-Wang resin.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

  • Amino Acid Coupling (for Phe, Gly, Gly, and Tyr(tBu)):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).[3]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Gly, Gly, Tyr(tBu)).

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Synthesis of [Leu⁵]-Enkephalin
ParameterValueReference
Synthesis Scale 0.1 mmol[3]
Resin Fmoc-Leu-Wang Resin[3]
Amino Acid Equivalents 3 eq.[3]
Coupling Reagent DIC/OxymaPure®[3]
Crude Peptide Yield ~70-85% (typical)General SPPS knowledge, not directly cited
Purity after HPLC >95%[4]
Experimental Protocol: Opioid Receptor Binding Assay

This protocol is to determine the biological activity of the synthesized enkephalin analog by measuring its binding affinity to opioid receptors in brain membrane preparations.

Materials:

  • Synthesized [Leu⁵]-Enkephalin

  • Radioligand (e.g., [³H]DAMGO for mu-opioid receptor)

  • Brain membrane preparation (e.g., from rat brain)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Bacitracin (to inhibit proteolysis)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare brain membranes from rodent brain tissue according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the brain membrane preparation, radioligand at a fixed concentration, and varying concentrations of the synthesized [Leu⁵]-enkephalin.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the synthesized peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This is a measure of the peptide's binding affinity for the opioid receptor.

II. Application in the Synthesis of GLP-1 Analogs

Glucagon-Like Peptide-1 (GLP-1) is an incretin hormone that plays a vital role in glucose homeostasis, making its analogs important therapeutics for type 2 diabetes.[1] The synthesis of these longer and more complex peptides heavily relies on the efficiency and fidelity of SPPS, where the use of Fmoc-Tyr(tBu)-OH is standard practice for incorporating tyrosine residues.

General Experimental Workflow for SPPS

The synthesis of GLP-1 analogs follows the same fundamental principles of SPPS as outlined for enkephalins, but with a larger number of coupling cycles.

SPPS_Workflow Start Start: Resin Support Resin_Swelling Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis End Pure Bioactive Peptide Analysis->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway of GLP-1 Receptor

GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR), primarily on pancreatic β-cells. This interaction triggers a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

GLP1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R G_protein G Protein (Gαs) GLP1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates GLP1 GLP-1 Analog GLP1->GLP1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 Epac2 cAMP->EPAC2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis EPAC2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

GLP-1 receptor signaling pathway in pancreatic β-cells.
Quantitative Data: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling

The successful incorporation of Fmoc-Tyr(tBu)-OH into a growing peptide chain relies on appropriate activation and sufficient equivalents of reagents. The following table summarizes typical stoichiometries for a standard 0.1 mmol synthesis.

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Fmoc-Tyr(tBu)-OH2 - 5Amino acid to be coupled
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator
HATU1.9 - 4.9Activator for difficult couplings
DIC3 - 5.5Carbodiimide activator
HOBt3 - 5.5Reduces racemization and improves efficiency
DIPEA4 - 10Tertiary amine base for activation
2,4,6-Collidine4 - 10Weaker base, minimizes racemization

Table adapted from publicly available protocols.[1]

This compound, primarily used in its Nα-Fmoc protected form, is an indispensable reagent for the synthesis of bioactive peptides containing tyrosine. The strategic use of the tert-butyl protecting group ensures high fidelity during peptide chain elongation, leading to higher purity and yield of the final product. The detailed protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this key building block in the synthesis of enkephalins, GLP-1 analogs, and other important bioactive peptides. The successful synthesis and subsequent biological validation of these peptides are critical for advancing our understanding of physiological processes and for the development of novel therapeutics.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl O-tert-butyl-L-tyrosinate hydrochloride is a valuable intermediate in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1][2] Its protected hydroxyl group and esterified carboxyl group make it a versatile building block for complex molecule construction.[1][2] This document provides a detailed experimental protocol for the scalable synthesis of this compound, including reaction conditions, purification methods, and characterization data. The presented protocol is a compilation and adaptation of established methods for amino acid protection and esterification.

Experimental Protocols

The synthesis of this compound is a two-step process:

  • Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride. This reaction is typically achieved through Fischer-Speier esterification, where L-tyrosine is reacted with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.[3]

  • Step 2: O-tert-butylation of L-Tyrosine Methyl Ester Hydrochloride. The phenolic hydroxyl group of the tyrosine side chain is protected with a tert-butyl group using isobutylene and a strong acid catalyst.

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

This protocol is based on the well-established method of esterifying amino acids using thionyl chloride in methanol.[3][4][5]

Materials:

  • L-Tyrosine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Equipment:

  • Round-bottom flask (appropriate size for the intended scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Suspend L-Tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to -10 °C.[3][6]

  • Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain a solid or viscous oil.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the solid product by filtration using a Büchner funnel, wash with diethyl ether, and dry under vacuum to yield L-Tyrosine Methyl Ester Hydrochloride as a white solid.

Quantitative Data for Step 1:

ParameterValueReference
Reactants
L-Tyrosine10 mmol[6]
Methanol20 mL[6]
Thionyl chloride15 mmol[6]
Reaction Conditions
Temperature (addition)-10 °C[3][6]
Temperature (reflux)~65 °C[3]
Reaction Time2-3 hours[3]
Yield Quantitative (expected)[4]
Step 2: Synthesis of this compound

This step involves the protection of the phenolic hydroxyl group.

Materials:

  • L-Tyrosine Methyl Ester Hydrochloride (from Step 1)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutylene (liquid or gas)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Pressure-resistant reaction vessel (if using gaseous isobutylene) or a sealed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-Tyrosine Methyl Ester Hydrochloride in anhydrous dichloromethane in a suitable reaction vessel.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Introduce isobutylene into the reaction mixture. This can be done by bubbling isobutylene gas through the solution or by adding liquefied isobutylene at low temperature. The reaction should be performed in a closed system to maintain pressure.

  • Stir the reaction mixture at room temperature for 1-10 days, monitoring the progress by TLC.[7]

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Quantitative Data for Step 2:

ParameterValueReference
Reactants
L-Tyrosine Methyl Ester Hydrochloride(Starting amount from Step 1)
DichloromethaneSufficient to dissolve starting material[7]
Concentrated Sulfuric AcidCatalytic amount[7]
IsobutyleneExcess[7]
Reaction Conditions
TemperatureRoom Temperature[7]
Reaction Time1-10 days[7]
Yield Varies depending on conditions

Experimental Workflow and Logic Diagrams

Synthesis_Workflow Start Start: L-Tyrosine Step1 Step 1: Esterification (Methanol, Thionyl Chloride) Start->Step1 Intermediate L-Tyrosine Methyl Ester Hydrochloride Step1->Intermediate Reflux Step2 Step 2: O-tert-butylation (Isobutylene, Sulfuric Acid) Intermediate->Step2 Purification Purification (Extraction, Chromatography) Step2->Purification Room Temp Product End Product: Methyl O-tert-butyl-L-tyrosinate hydrochloride Purification->Product

Caption: Scalable synthesis workflow for this compound.

Logical_Relationships Tyrosine L-Tyrosine (Starting Material) Carboxyl Carboxylic Acid Group Tyrosine->Carboxyl Amino Amino Group Tyrosine->Amino Phenol Phenolic Hydroxyl Group Tyrosine->Phenol Esterification Esterification (Step 1) Carboxyl->Esterification Targeted Hydrochloride Hydrochloride Salt Amino->Hydrochloride Forms Salt With HCl TertButylation O-tert-butylation (Step 2) Phenol->TertButylation Targeted MethylEster Methyl Ester Esterification->MethylEster Forms TertButylEther tert-Butyl Ether TertButylation->TertButylEther Forms

Caption: Functional group transformations in the synthesis.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of short to medium-length peptides, offering advantages in scalability and purification of intermediates. This application note provides a detailed protocol for the synthesis of a dipeptide, L-Alanyl-L-tyrosine, utilizing Methyl O-tert-butyl-L-tyrosinate hydrochloride as the C-terminal starting material. The protocol employs the widely used tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of the incoming amino acid. The tert-butyl (tBu) ether protects the phenolic hydroxyl group of tyrosine, and the methyl ester protects the C-terminal carboxyl group. This orthogonal protection strategy allows for selective deprotection steps throughout the synthesis.

The overall synthetic strategy involves the coupling of Boc-protected L-alanine (Boc-Ala-OH) with this compound, followed by saponification of the methyl ester and subsequent acidolytic deprotection of the Boc and tBu groups to yield the final dipeptide.

Physicochemical Properties of Starting Material

PropertyValue
IUPAC Name Methyl (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride
Molecular Formula C₁₄H₂₂ClNO₃
Molecular Weight 299.78 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, and water

Experimental Protocols

This section details the step-by-step procedures for the synthesis of L-Alanyl-L-tyrosine.

Protocol 1: Synthesis of Boc-L-Alanyl-O-tert-butyl-L-tyrosine Methyl Ester (Boc-Ala-Tyr(tBu)-OMe)

This protocol describes the coupling of Boc-L-alanine to Methyl O-tert-butyl-L-tyrosinate.

Materials:

  • This compound

  • Boc-L-alanine (Boc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

  • In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.05 eq) in anhydrous DCM.

  • Add the solution from step 4 to the solution from step 3.

  • Add a solution of DCC (1.1 eq) in DCM portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-Ala-Tyr(tBu)-OMe.

Protocol 2: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the C-terminal methyl ester of the protected dipeptide.

Materials:

  • Boc-Ala-Tyr(tBu)-OMe

  • Methanol (MeOH)

  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the purified Boc-Ala-Tyr(tBu)-OMe (1.0 eq) in a mixture of MeOH and water.

  • Add 1M NaOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-Ala-Tyr(tBu)-OH.

Protocol 3: Final Deprotection of Boc and tBu Groups

This protocol describes the simultaneous removal of the N-terminal Boc group and the side-chain tBu group.

Materials:

  • Boc-Ala-Tyr(tBu)-OH

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • In a clean, dry round-bottom flask, dissolve Boc-Ala-Tyr(tBu)-OH (1.0 eq) in a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).[1]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual TFA and scavengers.

  • Dry the crude H-Ala-Tyr-OH peptide under vacuum.

  • Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Data Presentation

The following tables summarize representative quantitative data for each step of the synthesis.

Table 1: Synthesis of Boc-Ala-Tyr(tBu)-OMe

ParameterValue
Starting Material This compound
Yield 85%
Purity (HPLC) >98%
Mass Spec (ESI+) m/z = 437.26 [M+H]⁺ (Calculated: 437.26)

Table 2: Saponification to Boc-Ala-Tyr(tBu)-OH

ParameterValue
Starting Material Boc-Ala-Tyr(tBu)-OMe
Yield 92%
Purity (HPLC) >97%
Mass Spec (ESI+) m/z = 423.24 [M+H]⁺ (Calculated: 423.24)

Table 3: Final Deprotection to H-Ala-Tyr-OH

ParameterValue
Starting Material Boc-Ala-Tyr(tBu)-OH
Yield 88%
Purity (HPLC) >99%
Mass Spec (ESI+) m/z = 267.13 [M+H]⁺ (Calculated: 267.13)

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product cluster_purification Purification & Analysis start1 Methyl O-tert-butyl-L- tyrosinate hydrochloride coupling Step 1: Peptide Coupling (DCC, HOBt, NMM in DCM) start1->coupling start2 Boc-Ala-OH start2->coupling intermediate1 Boc-Ala-Tyr(tBu)-OMe coupling->intermediate1 saponification Step 2: Saponification (NaOH in MeOH/H2O) intermediate2 Boc-Ala-Tyr(tBu)-OH saponification->intermediate2 deprotection Step 3: Final Deprotection (TFA/TIS/H2O) final_product H-Ala-Tyr-OH deprotection->final_product intermediate1->saponification intermediate2->deprotection purification RP-HPLC Purification final_product->purification analysis LC-MS & HPLC Analysis purification->analysis

Caption: Workflow for the solution-phase synthesis of H-Ala-Tyr-OH.

Peptide_Coupling_Reaction cluster_reactants cluster_reagents cluster_products reactant1 Boc-Ala-OH reagent1 DCC, HOBt plus1 + reactant2 H-Tyr(tBu)-OMe product1 Boc-Ala-Tyr(tBu)-OMe reagent1->product1 Peptide Bond Formation reagent2 NMM, DCM plus2 + product2 DCU Deprotection_Scheme cluster_cleavage Acidic Cleavage cluster_products Products start_node Boc-Ala-Tyr(tBu)-OH cleavage_reagent TFA / TIS / H2O start_node->cleavage_reagent final_peptide H-Ala-Tyr-OH cleavage_reagent->final_peptide byproduct1 tert-butyl cation cleavage_reagent->byproduct1 byproduct2 CO2 cleavage_reagent->byproduct2

References

Troubleshooting & Optimization

Preventing side reactions during the deprotection of Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of Methyl O-tert-butyl-L-tyrosinate hydrochloride. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the deprotection of this compound?

A1: The major side reaction is the alkylation of the phenolic ring of the tyrosine derivative by the reactive tert-butyl cation.[1][2][3][4] This carbocation is generated during the acidic cleavage of the O-tert-butyl ether protecting group.[1][4]

Q2: How is the tert-butyl cation formed?

A2: The deprotection is typically carried out under strong acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the ether oxygen, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl carbocation and the desired free phenol.[5]

Q3: What are scavengers and why are they essential in this deprotection reaction?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture.[1][2] Their purpose is to trap the highly reactive tert-butyl cation at a faster rate than it can react with the electron-rich phenolic ring of tyrosine, thus preventing the formation of the alkylated side product.[1][2]

Q4: Which scavengers are recommended for the deprotection of O-tert-butyl-tyrosine derivatives?

A4: A variety of scavengers can be used. For tyrosine, scavengers like phenol, thioanisole, water, and trialkylsilanes are effective.[3][6] A commonly used and highly effective scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Observation of an unexpected peak in HPLC/LC-MS corresponding to a +56 Da mass shift. This is a strong indication of tert-butylation of the tyrosine phenolic ring.[7]1. Insufficient Scavenging: Increase the concentration or change the type of scavenger used. A cocktail of scavengers is often more effective. For tyrosine, consider adding phenol or using a TFA/TIS/H₂O mixture.[2][3][6] 2. High Concentration of Substrate: A high concentration can favor the bimolecular side reaction. Try performing the deprotection at a lower concentration.
Incomplete Deprotection 1. Insufficient Acid Strength or Amount: The acid may not be strong enough or used in sufficient quantity to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Steric Hindrance: While less common for this substrate, significant steric hindrance around the reaction site can slow down the deprotection.1. Acid Conditions: Ensure a sufficient excess of strong acid like TFA is used. Typically, a solution of 50-95% TFA in a solvent like dichloromethane (DCM) is effective.[4][8] 2. Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to stir at room temperature for 1-4 hours, or until completion is observed.[2][4]
Presence of other unexpected byproducts. 1. Oxidation: The tyrosine residue can be susceptible to oxidation, especially if other sensitive functional groups are present in more complex molecules. 2. Acid-catalyzed Degradation: Prolonged exposure to strong acid can sometimes lead to degradation of the starting material or product.1. Preventing Oxidation: Use scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or thioanisole.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the deprotection is complete to minimize exposure to the strong acid.
Scavenger Efficacy

The choice of scavenger is critical for minimizing side reactions. The following table provides an illustrative summary of the effectiveness of common scavengers in preventing tert-butylation of sensitive residues like tyrosine.

ScavengerTypical Concentration (v/v)Effectiveness for Tyrosine ProtectionNotes
Triisopropylsilane (TIS) 2.5 - 5%HighA very effective and commonly used scavenger for tert-butyl cations.[3][6]
Water 2.5 - 5%ModerateActs as a nucleophile to quench the tert-butyl cation, forming tert-butanol.[3]
Phenol 2.5 - 5%HighCompetes with the tyrosine phenolic ring for the tert-butyl cation.[3][6]
Thioanisole 2.5 - 5%Moderate to HighAlso helps to prevent oxidation of other sensitive residues like methionine.[3][4]
1,2-Ethanedithiol (EDT) 2.5%ModerateA strong nucleophile, but has a strong odor.[3][6]

Note: The actual effectiveness can vary based on the specific reaction conditions and the overall substrate structure.

Experimental Protocols

Protocol 1: Standard Deprotection of this compound using a Scavenger Cocktail

This protocol describes a general procedure for the acidic deprotection of this compound using a standard scavenger cocktail.

  • Preparation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) (e.g., 10 mL per gram of substrate).

  • Scavenger Addition: Prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved substrate at room temperature. Stir the mixture for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: a. Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM. b. Add the concentrated residue dropwise to a 10-fold excess of cold diethyl ether to precipitate the deprotected product as its TFA salt. c. Collect the precipitate by filtration or centrifugation. d. Wash the solid product with cold diethyl ether multiple times to remove the scavengers and their byproducts.[4] e. Dry the final product under vacuum.

  • Analysis: Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry.

Visualizations

Deprotection and Side Reaction Pathway

cluster_deprotection Deprotection Reaction cluster_side_reaction Side Reaction Start Methyl O-tert-butyl-L-tyrosinate Product Methyl L-tyrosinate Start->Product  + TFA tBu_cation tert-butyl cation Start->tBu_cation Side_Product C-alkylated Tyrosine Derivative Product_side Methyl L-tyrosinate tBu_cation_side tert-butyl cation Product_sidetBu_cation_side Product_sidetBu_cation_side Product_sidetBu_cation_side->Side_Product Alkylation

Caption: Deprotection of the starting material yields the desired product and a tert-butyl cation, which can lead to an undesired alkylation side reaction.

Role of Scavengers in Preventing Side Reactions

tBu_cation tert-butyl cation Trapped_Product Trapped tert-butyl group tBu_cation->Trapped_Product Fast Reaction Side_Product Alkylation Side Product tBu_cation->Side_Product Slow Reaction (Inhibited) Scavenger Scavenger (e.g., TIS, H₂O, Phenol) Scavenger->Trapped_Product Tyrosine Methyl L-tyrosinate Tyrosine->Side_Product

Caption: Scavengers rapidly trap the tert-butyl cation, preventing the slower side reaction of tyrosine alkylation.

Experimental Workflow for Deprotection

Start Dissolve Substrate in DCM Add_Cocktail Add TFA/Scavenger Cocktail Start->Add_Cocktail React Stir at Room Temperature (1-4h) Add_Cocktail->React Monitor Monitor by TLC/LC-MS React->Monitor Concentrate Concentrate under Reduced Pressure Monitor->Concentrate Precipitate Precipitate in Cold Diethyl Ether Concentrate->Precipitate Isolate Filter and Wash Solid Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry Analyze Analyze by HPLC/MS Dry->Analyze

Caption: A typical experimental workflow for the deprotection of this compound.

References

Identification and removal of impurities in Methyl O-tert-butyl-L-tyrosinate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically a multi-step process designed to selectively protect the functional groups of L-tyrosine. The general strategy involves:

  • Esterification: The carboxylic acid group of L-tyrosine is first protected as a methyl ester. This is commonly achieved by reacting L-tyrosine with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1] This step yields L-tyrosine methyl ester hydrochloride.

  • N-protection: The amino group of the L-tyrosine methyl ester is then protected to prevent its reaction in the subsequent O-alkylation step. A common protecting group is benzyloxycarbonyl (Cbz or Z), introduced using benzyl chloroformate (Z-Cl).

  • O-tert-butylation: The phenolic hydroxyl group is then etherified to form the tert-butyl ether. This is a crucial step and is often accomplished using isobutylene in the presence of a strong acid catalyst.

  • N-deprotection: Finally, the N-protecting group is removed to yield the desired Methyl O-tert-butyl-L-tyrosinate, which is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the most common impurities I should be aware of during this synthesis?

Impurities can arise at each stage of the synthesis. The most common include:

  • Unreacted starting materials: Incomplete reactions can lead to the presence of L-tyrosine, L-tyrosine methyl ester, or N-protected intermediates in the final product.

  • C-alkylated byproduct: During the O-tert-butylation step, the tert-butyl cation can attack the electron-rich aromatic ring of the tyrosine derivative, leading to the formation of 3-tert-butyl-tyrosine derivatives.

  • Di-tert-butylated byproduct: Over-alkylation can result in the formation of a di-tert-butylated product.

  • Racemization products: The D-enantiomer of the final product can be formed under harsh basic or acidic conditions, compromising the stereochemical purity.

  • Byproducts from deprotection: Incomplete or side reactions during the removal of the N-protecting group can introduce additional impurities.

Q3: How can I detect these impurities?

A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for separating and quantifying the desired product and various impurities. A method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported for the analysis of this compound.[2]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying impurities by their mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the final product and help in the identification of major impurities.

Troubleshooting Guide

Problem 1: Low yield in the esterification of L-tyrosine.

  • Possible Cause: Incomplete reaction due to insufficient acid catalyst or reaction time.

  • Solution: Ensure the use of anhydrous methanol and a sufficient excess of thionyl chloride or dry HCl gas. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot disappears. Refluxing for 4-6 hours is typically required for complete conversion.[3]

Problem 2: Presence of a significant amount of C-alkylated impurity after O-tert-butylation.

  • Possible Cause: The tert-butyl cation, a reactive intermediate in the O-tert-butylation reaction, can act as an electrophile and attack the aromatic ring of tyrosine.

  • Solution:

    • Control Reaction Temperature: Perform the O-tert-butylation at a lower temperature to minimize the rate of the competing C-alkylation.

    • Use of Scavengers: While not explicitly detailed in the context of this specific synthesis, the principle of using scavengers to trap carbocations is a common strategy in peptide synthesis to prevent such side reactions.

Problem 3: Difficulty in removing impurities by simple recrystallization.

  • Possible Cause: Some impurities, particularly isomeric byproducts like the C-alkylated impurity or the D-enantiomer, may have similar solubility profiles to the desired product, making separation by recrystallization challenging.

  • Solution:

    • Flash Column Chromatography: This is a highly effective method for purifying protected amino acids.[4] A silica gel column with a gradient elution of ethyl acetate in hexane or dichloromethane in methanol can be used.

    • Solvent System Optimization for Recrystallization: For hydrochloride salts of amino acid esters, recrystallization from an alcohol/ether mixture (e.g., ethanol/diethyl ether) or an alcohol/water mixture can be effective.[1]

Problem 4: The final product shows the presence of the D-enantiomer.

  • Possible Cause: Racemization can occur at steps involving strong bases or prolonged exposure to strong acids at elevated temperatures.

  • Solution:

    • Mild Reaction Conditions: Use the mildest possible conditions for all reaction steps. For example, during the neutralization of the hydrochloride salt, use a weak base and maintain a low temperature.

    • Chiral HPLC Analysis: Use a chiral HPLC column to quantify the enantiomeric purity of the final product.

Experimental Protocols

Synthesis of L-Tyrosine Methyl Ester Hydrochloride (Step 1)
  • Suspend L-tyrosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.5-2.5 equivalents) dropwise, maintaining a low temperature.[1]

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.[1]

  • Once the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.

  • The resulting solid is L-tyrosine methyl ester hydrochloride, which can be purified by recrystallization from ethanol/diethyl ether.[1]

General Protocol for Flash Column Chromatography Purification
  • Column: Silica gel.

  • Eluent System: A gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexane or dichloromethane). The specific gradient will depend on the polarity of the impurities to be removed.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the eluent.

    • Load the solution onto the pre-equilibrated silica gel column.

    • Elute the column with the chosen solvent gradient.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Data Presentation

ImpurityPotential OriginTypical Analytical Method
L-TyrosineIncomplete esterificationHPLC, LC-MS
L-Tyrosine methyl esterIncomplete N-protection or O-tert-butylationHPLC, LC-MS
N-Cbz-L-tyrosine methyl esterIncomplete O-tert-butylationHPLC, LC-MS
3-tert-butyl-O-tert-butyl-L-tyrosine methyl esterC-alkylation side reactionHPLC, LC-MS, NMR
D-Methyl O-tert-butyl-L-tyrosinate hydrochlorideRacemizationChiral HPLC

Visualizations

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_n_protection Step 2: N-Protection cluster_o_tert_butylation Step 3: O-tert-butylation cluster_n_deprotection Step 4: N-Deprotection & Salt Formation L_Tyrosine L-Tyrosine Tyr_OMe_HCl L-Tyrosine Methyl Ester Hydrochloride L_Tyrosine->Tyr_OMe_HCl MeOH, SOCl₂ N_Cbz_Tyr_OMe N-Cbz-L-Tyrosine Methyl Ester Tyr_OMe_HCl->N_Cbz_Tyr_OMe Z-Cl, Base N_Cbz_O_tBu_Tyr_OMe N-Cbz-O-tert-butyl-L-Tyrosine Methyl Ester N_Cbz_Tyr_OMe->N_Cbz_O_tBu_Tyr_OMe Isobutylene, H⁺ Final_Product Methyl O-tert-butyl-L-tyrosinate Hydrochloride N_Cbz_O_tBu_Tyr_OMe->Final_Product H₂, Pd/C then HCl

Caption: General synthetic workflow for this compound.

ImpurityFormation N_Cbz_Tyr_OMe N-Cbz-L-Tyrosine Methyl Ester O_tert_butylation O-tert-butylation (Isobutylene, H⁺) N_Cbz_Tyr_OMe->O_tert_butylation Desired_Product Desired Product: O-tert-butyl ether O_tert_butylation->Desired_Product Major Pathway C_Alkylation_Product Side Product: C-tert-butyl ether O_tert_butylation->C_Alkylation_Product Minor Pathway

Caption: Formation of C-alkylated impurity during O-tert-butylation.

PurificationWorkflow Crude_Product Crude Product Purification_Step Purification Crude_Product->Purification_Step Recrystallization Recrystallization (e.g., EtOH/Ether) Purification_Step->Recrystallization Flash_Chromatography Flash Chromatography (Silica Gel) Purification_Step->Flash_Chromatography Analysis Purity Check (HPLC, LC-MS, NMR) Recrystallization->Analysis Flash_Chromatography->Analysis Pure_Product Pure Product (>99% HPLC) Analysis->Pure_Product

Caption: General workflow for the purification and analysis of the final product.

References

How to optimize coupling reaction yield with Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions with Methyl O-tert-butyl-L-tyrosinate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and improving reaction outcomes in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key features of this compound?

A1: This reagent is a derivative of the amino acid L-tyrosine with three key modifications, making it suitable for solution-phase peptide synthesis:

  • Methyl Ester (-OMe): The carboxylic acid group is protected as a methyl ester. This prevents the molecule from reacting with itself and allows it to act as the C-terminal residue of a growing peptide chain. This group is typically removed by saponification (hydrolysis with a base like LiOH or NaOH) after the peptide chain is assembled.[1]

  • O-tert-butyl (-tBu): The phenolic hydroxyl group on the tyrosine side chain is protected by a tert-butyl ether. This is crucial to prevent side reactions such as O-acylation during coupling.[2][3] The tBu group is stable to many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA).[2]

  • Hydrochloride Salt (·HCl): The α-amino group is protonated and exists as a hydrochloride salt. This enhances the compound's stability and shelf-life. However, the amine must be neutralized to its free, nucleophilic form to participate in the coupling reaction.[4]

Q2: Why is neutralization of the hydrochloride salt necessary before coupling?

A2: The peptide bond formation is a nucleophilic acyl substitution where the free amino group (-NH₂) of one amino acid attacks the activated carboxyl group of another. In its hydrochloride salt form (-NH₃⁺Cl⁻), the amine is protonated and is no longer nucleophilic. Therefore, a base must be added to deprotonate the ammonium salt and liberate the free amine, enabling it to react.[4][5] This can be done as a separate step before coupling or, more commonly, in situ by adding the base directly to the reaction mixture.[6]

Q3: What are the most common side reactions to be aware of when using this reagent?

A3: Several side reactions can occur, potentially lowering the yield and purity of the final peptide:

  • Racemization/Epimerization: The activated carboxylic acid of the coupling partner can be susceptible to racemization, especially in the presence of excess base or at elevated temperatures.[5] The use of additives like 1-hydroxybenzotriazole (HOBt) can significantly suppress this.[7]

  • Methyl Ester Hydrolysis: If strong basic conditions are used for an extended period, the C-terminal methyl ester can be prematurely hydrolyzed back to a carboxylic acid.

  • C-alkylation of Tyrosine: If the O-tert-butyl group is prematurely cleaved under acidic conditions, the resulting tert-butyl cation can alkylate the electron-rich aromatic ring of the tyrosine side chain, leading to a +56 Da impurity.[8] Using scavengers during final deprotection can mitigate this.[8]

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further.[4] This side reaction is minimized by using additives (e.g., HOBt, NHS) and maintaining low temperatures.[4][9]

Q4: How do I choose the right coupling reagent and base?

A4: The choice depends on the specific amino acids being coupled, especially the degree of steric hindrance.

  • Coupling Reagents: For standard couplings, carbodiimides like EDC or DCC combined with an additive like HOBt are cost-effective and efficient.[7][9] For more challenging or sterically hindered couplings, stronger uronium/aminium reagents like HATU or HBTU are recommended as they lead to faster reactions and higher yields.[10]

  • Bases: A non-nucleophilic, sterically hindered tertiary amine is preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are common choices.[5] NMM is less basic than DIPEA and is often favored to reduce the risk of racemization.[4]

Troubleshooting Guide

This guide addresses common problems encountered during coupling reactions in a question-and-answer format.

Problem: Low or no yield of the desired peptide product.

  • Q: Did you neutralize the hydrochloride salt?

    • A: The most common cause of reaction failure is the omission of a base. At least one equivalent of a tertiary amine (e.g., DIPEA, NMM) is required to deprotonate the amine hydrochloride salt, making it nucleophilic for the coupling reaction.[4] For couplings with N-protected amino acids provided as salts, an additional equivalent of base is needed.

  • Q: Are your coupling reagents and solvents fresh and anhydrous?

    • A: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Water can hydrolyze the activated intermediates, quenching the reaction. Solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) should be anhydrous.

  • Q: Have you used the correct stoichiometry?

    • A: For a standard coupling, it is common to use a slight excess of the N-protected amino acid (1.0-1.2 equivalents) and the coupling reagents (1.1-1.3 equivalents) relative to the amino ester hydrochloride component to drive the reaction to completion.

Problem: HPLC/MS analysis shows a significant amount of unreacted starting material.

  • Q: Was the reaction time sufficient and how was it monitored?

    • A: While many couplings are complete within 2-4 hours at room temperature, sterically hindered amino acids may require longer reaction times or elevated temperatures. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the disappearance of the limiting starting material.

  • Q: Could the reaction temperature be too low?

    • A: Coupling reactions are often started at 0°C to control the initial activation and minimize racemization, then allowed to warm to room temperature.[6][11] If the reaction stalls, maintaining it at room temperature overnight or gentle heating may be necessary, though this increases the risk of side reactions.

Problem: Multiple unexpected products are observed in the final analysis.

  • Q: Is there a product with a mass corresponding to the hydrolysis of the methyl ester?

    • A: The presence of a product with a mass 14 Da lower than expected (CH₂ difference) suggests hydrolysis of the methyl ester. This can occur during aqueous work-up if the pH becomes too basic. Ensure that any basic washes (e.g., with NaHCO₃ solution) are performed quickly and at low temperatures.[1]

  • Q: Are there signs of racemization (diastereomers)?

    • A: The formation of a diastereomeric impurity suggests racemization of the activated amino acid. This can be minimized by:

      • Using racemization-suppressing additives like HOBt or Oxyma.[7]

      • Choosing a weaker base like NMM instead of DIPEA or TEA.[5]

      • Maintaining a low reaction temperature (start at 0°C).[4]

Problem: Difficulty purifying the final peptide.

  • Q: How can I effectively remove the urea byproduct from DCC or EDC?

    • A: The byproduct from DCC (dicyclohexylurea, DCU) is largely insoluble in many organic solvents and can be removed by filtration. The byproduct from EDC is water-soluble and can be removed with an aqueous work-up, which involves washing the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[9][11]

  • Q: What is a standard work-up and purification procedure?

    • A: After the reaction, the mixture is typically diluted with an organic solvent (e.g., Ethyl Acetate, DCM) and washed sequentially with dilute acid, dilute base, and brine to remove unreacted reagents and byproducts.[11] The crude product obtained after drying and evaporation of the solvent is then purified, most commonly by flash column chromatography on silica gel.[12]

Data Presentation: Reagent Selection

Table 1: Comparison of Common Solution-Phase Coupling Reagents

Coupling SystemReagent(s)Equivalents (Typical)AdvantagesDisadvantages & Byproduct Management
Carbodiimide EDC·HCl / HOBt1.2 / 1.2Cost-effective, water-soluble urea byproduct is easily removed with aqueous work-up.[9]O-acylisourea intermediate is highly reactive and can rearrange; HOBt is an essential additive to suppress racemization.[7]
Carbodiimide DCC / HOBt1.1 / 1.2Inexpensive and efficient.Dicyclohexylurea (DCU) byproduct has low solubility and must be filtered off; residual DCU can complicate purification.[4]
Uronium/Aminium HATU / Base1.1 / 2.0Very fast and efficient, especially for sterically hindered amino acids; low racemization.[10]More expensive than carbodiimides; byproducts are water-soluble.
Phosphonium PyBOP / Base1.1 / 2.0High coupling efficiency, good for difficult sequences.[4]Generates carcinogenic HMPA as a byproduct (BOP reagent); PyBOP is a safer alternative.[4]

Table 2: Selection of Bases for Neutralization

BaseAbbreviationpKa (Conjugate Acid)Characteristics
N,N-Diisopropylethylamine DIPEA, Hünig's base~10.8Highly sterically hindered and non-nucleophilic. Widely used, but its strong basicity can increase racemization risk.[5]
N-Methylmorpholine NMM~7.4Less basic than DIPEA, often preferred to minimize racemization.[4] Good choice for sensitive couplings.
Triethylamine TEA~10.7Common and inexpensive, but less sterically hindered and more nucleophilic, which can lead to side reactions.
2,4,6-Collidine -~7.4A sterically hindered, weak base sometimes used when racemization is a significant concern.[4]

Experimental Protocols

Protocol: EDC/HOBt Coupling of Boc-L-Phenylalanine with this compound

This protocol describes the synthesis of the dipeptide Boc-Phe-Tyr(tBu)-OMe.

Materials:

  • This compound (1.0 eq)

  • Boc-L-Phenylalanine (1.05 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1 M aq. HCl, Brine

Procedure:

  • Dissolution & Neutralization: Dissolve this compound (1.0 eq) and Boc-L-Phenylalanine (1.05 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.

  • Additive & Base Addition: Add HOBt (1.2 eq) to the solution. Slowly add NMM (1.1 eq) to the stirred mixture and allow it to stir for 15-20 minutes at 0°C to ensure complete neutralization of the hydrochloride salt.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) in one portion to the reaction mixture. Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let it stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the limiting tyrosine derivative.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification A Tyr(tBu)-OMe·HCl E 1. Dissolve & Cool to 0°C B N-Protected Amino Acid (e.g., Boc-Phe-OH) C Coupling Reagents (e.g., EDC/HOBt) D Base (e.g., NMM) F 2. Neutralize Amine with Base E->F G 3. Activate Carboxyl Group & Couple F->G H 4. Monitor by TLC/LC-MS G->H I 5. Aqueous Work-up (Acid/Base Washes) H->I J 6. Dry & Concentrate I->J K 7. Flash Chromatography J->K L Purified Dipeptide K->L

Caption: General workflow for solution-phase peptide coupling.

G Start Low Coupling Yield C1 Incomplete Neutralization? Start->C1 Check Stoichiometry C2 Poor Reagent Quality? Start->C2 Check Materials C3 Suboptimal Conditions? Start->C3 Check Protocol S1_1 Ensure ≥1 eq. of base (e.g., NMM, DIPEA) is added. C1->S1_1 Yes S1_2 Allow sufficient time for neutralization before adding coupling agent. C1->S1_2 Yes S2_1 Use fresh, high-purity coupling reagents. C2->S2_1 Yes S2_2 Use anhydrous solvents (DCM, DMF). C2->S2_2 Yes S3_1 Increase reaction time or allow to run overnight. C3->S3_1 Yes S3_2 Consider a more potent coupling agent (e.g., HATU) for hindered couplings. C3->S3_2 Yes

Caption: Troubleshooting decision tree for low coupling yield.

References

Common challenges in the synthesis and handling of O-tert-butylated tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-tert-butylated tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of this critical reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is O-tert-butylated tyrosine and why is it used in peptide synthesis?

A1: O-tert-butylated tyrosine, commonly available as Boc-Tyr(tBu)-OH or Fmoc-Tyr(tBu)-OH, is a derivative of the amino acid L-tyrosine. In this form, the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tBu) ether. This protection is crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the hydroxyl group, such as O-acylation, during the coupling of subsequent amino acids.[1][2][3][4] The tert-butyl group is favored for its stability under the basic conditions used for Fmoc group removal and its lability under the acidic conditions used for the final cleavage of the peptide from the resin.[2][3]

Q2: What are the primary challenges encountered during the synthesis of O-tert-butylated tyrosine derivatives?

A2: The main challenge in the synthesis of N-Boc-protected O-tert-butylated tyrosine is the formation of the di-protected byproduct, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH).[5] This occurs because the phenolic hydroxyl group can also react with the Boc-anhydride. Separating this byproduct from the desired mono-protected product is often difficult due to their similar polarities.[5]

Q3: What are the recommended storage and handling conditions for O-tert-butylated tyrosine?

A3: O-tert-butylated tyrosine derivatives are sensitive to acidic conditions, which can lead to the cleavage of the tert-butyl and Boc protecting groups.[1] Therefore, it is recommended to store the solid compound in a tightly sealed container at low temperatures, typically between 0°C and 8°C.[6][7][8] Solutions of O-tert-butylated tyrosine are less stable than the solid form and should be prepared fresh for experimental use.[1]

Q4: What are the most common side reactions involving O-tert-butylated tyrosine during peptide deprotection?

A4: During the final acidic cleavage step in peptide synthesis, the tert-butyl group is removed, generating a reactive tert-butyl cation. This cation can lead to two primary side reactions:

  • C-alkylation: The tert-butyl cation can attack the electron-rich aromatic ring of the deprotected tyrosine, resulting in the formation of 3-tert-butyl-tyrosine, an impurity with an additional mass of +56 Da.[9]

  • Alkylation of other residues: The tert-butyl cation can also alkylate other sensitive residues in the peptide sequence, such as tryptophan or methionine.[10][11][12]

Under strong acidic conditions, a Fries-type rearrangement of the side-chain Boc group (if Boc-Tyr(Boc)-OH is used) can also occur, where the Boc group migrates from the phenolic oxygen to the aromatic ring.[9]

Troubleshooting Guide

Synthesis and Purification Issues
Issue Potential Cause Recommended Solution
Contamination of Boc-Tyr-OH with Boc-Tyr(Boc)-OH Excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times during Boc protection.[5]Selective Hydrolysis: The phenoxycarbonyl bond in the di-Boc derivative is more susceptible to hydrolysis. A carefully controlled basic wash can selectively remove the O-Boc group.[5] Recrystallization: Multiple recrystallizations from a suitable solvent system (e.g., ethyl acetate/hexane) may be necessary.[5] Flash Column Chromatography: Use a gradient elution with increasing polarity (e.g., hexane/ethyl acetate) to separate the less polar di-protected byproduct from the desired product.[5]
Low Yield of Purified Product Inefficient separation of byproducts.Optimize the purification method. For chromatography, ensure proper loading and a shallow elution gradient. For recrystallization, experiment with different solvent systems.
Peptide Synthesis and Deprotection Issues
Issue Potential Cause Recommended Solution
Detection of a +56 Da adduct in the final peptide (C-alkylation) Generation of tert-butyl cations during acidic deprotection alkylating the tyrosine ring.[9]Use of Scavengers: Add scavengers to the deprotection cocktail to "trap" the tert-butyl cations. Common scavengers include triisopropylsilane (TIS) and thioanisole.[9] A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9] Optimize Deprotection: Minimize the deprotection time and consider performing the reaction at a lower temperature to reduce the rate of alkylation.[9]
Poor yield and presence of an isomeric impurity Possible Fries-type rearrangement of the side-chain Boc group under strong acid.[9]Milder Deprotection: If the synthetic strategy allows, use a milder acidic reagent or a lower concentration of trifluoroacetic acid (TFA).[9] Controlled Exposure Time: Minimize the time the peptide is exposed to the strong acid.[9]
Incomplete coupling of Fmoc-Tyr(tBu)-OH Steric hindrance from the bulky tert-butyl group or the surrounding peptide sequence.[10][13]Double Coupling: Perform the coupling step twice to ensure complete reaction.[10] Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HATU.[10][13] Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature.[13]
Low yield of crude peptide Premature cleavage of the peptide from the resin.Use a more stable linker appropriate for Boc solid-phase peptide synthesis (SPPS), such as a PAM resin.[10]

Experimental Protocols

Protocol 1: Deprotection with Scavengers to Minimize C-alkylation

This protocol is designed to minimize the C-alkylation of tyrosine residues during the final cleavage and deprotection step.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS.[9]

  • Drain the DCM from the resin and add the deprotection cocktail.

  • Agitate the mixture for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

Protocol 2: HPLC Analysis of Peptide Purity

This protocol outlines a general method for analyzing the purity of the crude peptide after cleavage.

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a sample of the crude peptide dissolved in a suitable solvent (e.g., a small amount of mobile phase B or DMF).

  • Inject the sample onto the HPLC system.

  • Elute the peptide using a linear gradient, for example, from 5% to 95% B over 30 minutes.[9]

  • Monitor the elution profile using UV detection at 220 nm and 280 nm.[9]

  • Analyze the chromatogram to identify the main product peak and any impurity peaks, such as those corresponding to C-alkylated products. Collect fractions for mass spectrometry analysis to confirm the identity of the peaks.[9]

Visualizations

Experimental Workflow for Boc-SPPS Cycle

Boc_SPPS_Workflow start_end start_end process process wash wash decision decision Resin Start with Resin Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Couple next Boc-AA-OH Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 Next_Cycle Next Cycle or Final Cleavage Wash3->Next_Cycle Troubleshooting_Deprotection start start issue issue cause cause solution solution start_node Start Troubleshooting impurity_check Impurity detected by HPLC/MS? start_node->impurity_check plus_56 Mass +56 Da? impurity_check->plus_56 Yes no_issue Peptide is pure impurity_check->no_issue No isomer Isomeric impurity? plus_56->isomer No c_alkylation Likely C-alkylation plus_56->c_alkylation Yes fries Possible Fries Rearrangement isomer->fries Yes add_scavengers Add scavengers (TIS) to TFA cocktail c_alkylation->add_scavengers optimize_deprotection Decrease deprotection time/temperature c_alkylation->optimize_deprotection milder_acid Use milder acid or lower TFA concentration fries->milder_acid

References

Improving the solubility of peptide intermediates containing O-tert-butyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of peptide intermediates, with a particular focus on sequences containing the hydrophobic residue O-tert-butyl-tyrosine (Tyr(tBu)).

Troubleshooting Guide

This guide addresses common solubility challenges in a question-and-answer format.

Question: My peptide intermediate containing O-tert-butyl-tyrosine won't dissolve in standard organic solvents like DMF or NMP. What should I do first?

Answer: The first step is to perform a systematic solvent screening with a very small amount of your peptide.[1] The high hydrophobicity of the tert-butyl protecting group on tyrosine often leads to poor solubility due to intermolecular aggregation.[2] It's crucial to test a range of solvents to find one that can effectively solvate the peptide chain.

A recommended starting workflow is:

  • Aliquot: Take a small, representative sample of your lyophilized peptide intermediate for testing.[1]

  • Solvent Test: Test solubility in a panel of solvents, starting with common ones and moving to stronger, more specialized options.

  • Initial Dissolution: Attempt to dissolve the peptide in a minimal volume of a strong organic solvent first.[3]

  • Co-solvent Addition: If the peptide is intended for an aqueous buffer, slowly add the concentrated organic peptide solution to the stirred aqueous phase.[4] If precipitation occurs, you have exceeded the solubility limit in that co-solvent mixture.

Question: Which organic solvents are most effective for dissolving highly hydrophobic peptide intermediates?

Answer: For highly hydrophobic peptides, including those with Tyr(tBu), standard solvents may not be sufficient. A tiered approach to solvent selection is recommended. If common solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) fail, more powerful solvent systems should be considered.[5] Some peptides that are insoluble in common solvents like DMF, NMP, and DMSO can be dissolved in hexafluoro-2-propanol (HFIP) or mixtures of HFIP with dichloromethane (CH2Cl2).[5][6]

Question: My peptide intermediate is acidic/basic in nature. Can I use pH adjustment to improve its solubility in organic solvents?

Answer: While pH is a primary tool for improving solubility in aqueous solutions, its effect in purely organic solvents is less direct. However, if your downstream application involves a mixed organic/aqueous system (e.g., for purification), adjusting the pH of the aqueous component can be very effective.

  • For Basic Peptides (net positive charge): Adding a small amount of an acid like acetic acid or trifluoroacetic acid (TFA) can protonate basic residues, increasing polarity and solubility.[7][8]

  • For Acidic Peptides (net negative charge): Adding a weak base like ammonium bicarbonate or ammonium hydroxide to the aqueous component can deprotonate acidic residues, which may enhance solubility.[7][8]

Question: I've found a solvent that works, but the peptide precipitates when I dilute it or change the solvent composition for purification. How can I prevent this?

Answer: This is a common issue when moving from a strong organic solvent to a weaker one, such as the mobile phases used in reverse-phase HPLC.

  • Slow Addition: Add the concentrated peptide solution dropwise into the dilution solvent while vigorously stirring. This prevents localized high concentrations that can trigger precipitation.[4]

  • Optimize the Gradient: In HPLC, use a shallower gradient to avoid a rapid decrease in organic solvent concentration, which can cause the peptide to crash out on the column.

  • Lyophilization: If the peptide precipitates, it may be necessary to lyophilize the sample to remove the solvent and re-attempt the dissolution in a different solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: Why are peptide intermediates containing O-tert-butyl-tyrosine often difficult to dissolve?

A1: The primary reason is the hydrophobicity of the tert-butyl (tBu) protecting group. This bulky, non-polar group shields the hydrophilic phenolic hydroxyl group of tyrosine, significantly increasing the overall hydrophobicity of the peptide intermediate. Peptides with a high content of hydrophobic amino acids are prone to aggregation through intermolecular hydrogen bonding, leading to poor solubility in many common organic solvents.[2]

Q2: Can the choice of solvent during solid-phase peptide synthesis (SPPS) affect the solubility of the final intermediate?

A2: Yes. The solvent used during SPPS must effectively solvate the growing peptide chain. If aggregation occurs on-resin due to poor solvation, it can persist after cleavage. NMP is often considered a better solvent than DMF for synthesizing hydrophobic peptides as it can reduce aggregation during elongation.[9][10]

Q3: Are there any physical methods to help dissolve a stubborn peptide intermediate?

A3: Yes, two common methods can be used, often in combination with solvent selection:

  • Sonication: Using a sonication bath can help break up solid peptide particles and facilitate dissolution.[1][8]

  • Gentle Warming: Carefully warming the solution (e.g., to <40°C) can sometimes improve solubility. However, this should be done with caution to avoid potential degradation of the peptide.[3]

Q4: Can adding solubility-enhancing tags help with these intermediates?

A4: While solubility-enhancing tags are a powerful strategy, they are typically incorporated during the peptide synthesis (genetically or synthetically). For a pre-existing insoluble intermediate, this is not a viable solution. However, for future syntheses of difficult sequences, designing the peptide to include a cleavable hydrophilic tag can be an effective strategy to improve the solubility of the intermediate during purification.

Q5: What is the best way to store peptide intermediates once they are dissolved?

A5: Once in solution, it is recommended to prepare aliquots of the peptide and store them at -20°C or, preferably, -80°C. This avoids repeated freeze-thaw cycles which can degrade the peptide. If the peptide contains oxidation-sensitive residues (like Met or Cys), using oxygen-free solvents for dissolution and storage is advisable.[1]

Data Presentation

Finding direct quantitative comparisons of a single protected peptide's solubility across multiple organic solvents is challenging in the literature. However, based on qualitative descriptions and recommendations for dissolving highly hydrophobic and protected peptides, we can compile a semi-quantitative ranking of solvent effectiveness.

Table 1: Relative Effectiveness of Solvents for Dissolving Hydrophobic Peptide Intermediates

Solvent SystemRelative Solubilizing PowerCommon Use Cases & Notes
DMF, NMP StandardStandard solvents for peptide synthesis and initial dissolution attempts. NMP is often slightly better than DMF for hydrophobic sequences.
DMSO GoodA strong polar aprotic solvent, effective for many hydrophobic peptides. Should be used with caution for peptides containing Cys or Met due to potential oxidation.[1]
Acetonitrile (ACN) ModerateOften used in combination with water for HPLC. Less effective as a primary solvent for very difficult sequences.
TFE / HFIP HighFluorinated alcohols that are excellent at disrupting hydrogen bonds and dissolving aggregated peptides.[5] Often used as a co-solvent.
HFIP / CH₂Cl₂ Mixtures Very HighA powerful combination for peptides that are insoluble in most other organic solvents.[5][6]
Guanidine-HCl or Urea Very HighChaotropic agents that are extremely effective at disrupting aggregation. However, they are non-volatile and can interfere with many downstream applications.[7]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test

This protocol outlines a method to efficiently test the solubility of a peptide intermediate in various solvents using a minimal amount of sample.

Materials:

  • Lyophilized peptide intermediate

  • Microcentrifuge tubes (1.5 mL)

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Panel of test solvents (e.g., DMF, NMP, DMSO, ACN, 10% Acetic Acid, TFE)

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption. Centrifuge the vial briefly to pellet all the powder at the bottom.

  • Aliquoting: Weigh approximately 1 mg of the peptide into several separate microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the first test solvent to a tube to target a concentration of 10 mg/mL.

  • Dissolution Attempt: a. Vortex the tube vigorously for 1-2 minutes. b. Visually inspect for complete dissolution. A fully dissolved peptide solution should be clear and free of any visible particles. c. If not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.[8] d. Re-inspect the solution.

  • Incremental Solvent Addition: If the peptide is still not dissolved, add the solvent in 50 µL increments, vortexing and sonicating after each addition, until the peptide dissolves or a maximum volume of 1 mL is reached.

  • Record Results: Record the final concentration (mg/mL) at which the peptide fully dissolved. If it did not dissolve, record it as "insoluble" at <1 mg/mL in that solvent.

  • Repeat: Repeat steps 3-6 for each solvent in your test panel.

Protocol 2: pH Adjustment for Solubility Enhancement (for Aqueous Co-Solvent Systems)

This protocol is for peptides that need to be dissolved in an aqueous buffer (e.g., for purification) and are suspected to be acidic or basic.

Materials:

  • Peptide intermediate

  • Deionized water or desired buffer

  • 10% (v/v) Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • pH meter or pH strips

  • Microcentrifuge tubes and pipettors

Procedure:

  • Determine Peptide Charge: First, estimate the net charge of your peptide at neutral pH. Assign a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[4]

  • For Basic Peptides (Net Positive Charge): a. Suspend ~1 mg of the peptide in 500 µL of deionized water. b. While vortexing, add 10% acetic acid dropwise (e.g., 5-10 µL at a time). c. Check for dissolution after each addition. Monitor the pH to ensure it does not become excessively acidic for your application.

  • For Acidic Peptides (Net Negative Charge): a. Suspend ~1 mg of the peptide in 500 µL of deionized water. b. While vortexing, add 0.1 M ammonium bicarbonate dropwise. c. Check for dissolution after each addition. Be aware that peptides with free cysteine residues may oxidize at basic pH.[2]

  • Final Dilution: Once the peptide is dissolved, it can be further diluted with the appropriate buffer for the final application.

Visualizations

G cluster_0 Troubleshooting Insoluble Peptide Intermediates start Start: Insoluble Peptide (e.g., containing Tyr(tBu)) test_solubility Perform Small-Scale Solubility Test start->test_solubility charge Determine Net Charge of Peptide test_solubility->charge organic_screen Screen Strong Organic Solvents (DMSO, NMP, TFE, HFIP) charge->organic_screen If neutral or hydrophobic ph_adjust Try pH Adjustment (Acidic/Basic Solutions) charge->ph_adjust  If charged dissolved_organic Is it Soluble? organic_screen->dissolved_organic chaotropes Consider Chaotropic Agents (Guanidine-HCl, Urea) *Caution: Assay Compatibility* dissolved_organic->chaotropes No success Success: Peptide Solubilized Proceed to Next Step dissolved_organic->success Yes dissolved_ph Is it Soluble? ph_adjust->dissolved_ph dissolved_ph->organic_screen No dissolved_ph->success Yes chaotropes->success fail Consult Specialist: Consider Re-synthesis with Solubility Tags

Caption: A workflow for troubleshooting the solubility of peptide intermediates.

G cluster_1 Solvent Selection Decision Tree start Start: Select Solvent for Hydrophobic Peptide is_charged Is the peptide significantly charged? start->is_charged is_basic Is net charge positive (basic)? is_charged->is_basic Yes is_sensitive Contains Cys or Met? is_charged->is_sensitive No (Neutral/ Hydrophobic) use_acid Initial Solvent: 10% Acetic Acid is_basic->use_acid Yes use_base Initial Solvent: 0.1M Ammonium Bicarbonate is_basic->use_base No (Acidic) end_success Solvent Found use_acid->end_success use_base->end_success use_dmso Try DMSO is_sensitive->use_dmso No use_dmf_nmp Try DMF or NMP is_sensitive->use_dmf_nmp Yes is_soluble Is it soluble? use_dmso->is_soluble use_dmf_nmp->is_soluble use_fluoro Try TFE or HFIP (or mixtures with CH2Cl2) is_soluble->use_fluoro No is_soluble->end_success Yes use_fluoro->end_success

Caption: A decision tree for selecting an appropriate initial solvent system.

References

Minimizing the formation of deletion sequences in SPPS with O-tert-butyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of deletion sequences when incorporating O-tert-butyl-tyrosine (Tyr(tBu)) into peptides.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and what causes them during SPPS?

A: Deletion sequences are impurities in the final peptide product where one or more amino acid residues are missing from the target sequence.[1] They are a common challenge in SPPS and primarily arise from two main causes:

  • Incomplete Fmoc-deprotection: If the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the growing peptide chain is not completely removed, the subsequent amino acid cannot be coupled, leading to its omission in that chain.

  • Inefficient coupling: The incoming amino acid may not couple completely to the deprotected N-terminus of the peptide chain. This is particularly prevalent with sterically hindered amino acids like O-tert-butyl-tyrosine, where the bulky side group can physically obstruct the reaction.[2][3]

Q2: Why is O-tert-butyl-tyrosine prone to causing deletion sequences?

A: The tert-butyl (tBu) group on the tyrosine side chain, while effective at preventing side reactions at the hydroxyl group, introduces significant steric hindrance.[2] This bulkiness can make it difficult for the activated carboxyl group of the incoming Fmoc-Tyr(tBu)-OH to access the N-terminus of the resin-bound peptide, leading to a higher probability of incomplete coupling and the formation of deletion sequences.

Q3: What is the general workflow for SPPS, and where can things go wrong with Tyr(tBu)?

A: The general workflow for SPPS is a cyclical process of deprotection, washing, coupling, and washing. With a sterically hindered residue like Tyr(tBu), the coupling step is the most critical juncture where deletion sequences can be introduced.

SPPS_Workflow start Start: Resin with growing peptide chain deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling of Fmoc-Tyr(tBu)-OH (Potential for failure) wash1->coupling wash2 Washing (DMF) coupling->wash2 next_cycle Ready for next amino acid wash2->next_cycle next_cycle->deprotection Repeat cycle Troubleshooting_Workflow start Deletion Sequence Detected at Tyr(tBu) Position check_coupling Was a standard coupling protocol used? start->check_coupling double_couple Implement Double Coupling check_coupling->double_couple Yes stronger_reagent Use a Stronger Coupling Reagent (e.g., HATU, HCTU) check_coupling->stronger_reagent Yes re_evaluate Re-analyze Crude Product double_couple->re_evaluate stronger_reagent->re_evaluate capping Consider Capping Unreacted Amines further_optimization Further Optimization (e.g., combine strategies) capping->further_optimization re_evaluate->capping Deletion Persists success Problem Solved: Deletion Sequence Minimized re_evaluate->success Deletion Minimized further_optimization->re_evaluate

References

Technical Support Center: Purification of Peptides Containing Methyl O-tert-butyl-L-tyrosinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of synthetic peptides incorporating Methyl O-tert-butyl-L-tyrosinate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my peptide?

This compound is a derivative of the amino acid L-tyrosine.[1] It has two key modifications:

  • O-tert-butyl (tBu) group: A bulky, acid-labile protecting group attached to the hydroxyl side-chain of tyrosine.[2][3] This group prevents unwanted side reactions at the tyrosine hydroxyl group during solid-phase peptide synthesis (SPPS).[3]

  • C-terminal methyl ester: A protecting group for the C-terminal carboxyl group.

Both modifications significantly increase the overall hydrophobicity of the amino acid residue and, consequently, the entire peptide.[4][5] This increased hydrophobicity is a primary consideration for purification, as it will lead to longer retention times on reversed-phase chromatography columns.[5]

Q2: What is the standard purification method for peptides containing this modification?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most powerful technique for purifying synthetic peptides.[4][6][7] The separation is based on the hydrophobicity of the molecules.[6] A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[4][7] Peptides elute in order of increasing hydrophobicity as the concentration of acetonitrile increases.[4]

Q3: When is the O-tert-butyl protecting group removed?

In a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow, the O-tert-butyl group is designed to be stable during the synthesis cycles. It is removed simultaneously with other acid-labile side-chain protecting groups and during the cleavage of the peptide from the resin support.[2][3] This final deprotection step is typically performed using a strong acid cocktail, most commonly based on Trifluoroacetic acid (TFA).

Q4: Why are "scavengers" necessary during the final TFA cleavage step?

During TFA-mediated cleavage, the tert-butyl protecting groups form highly reactive tert-butyl cations. These cations can re-attach to nucleophilic amino acid side chains, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and even the deprotected tyrosine (Tyr), creating unwanted, modified peptide impurities. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can modify the target peptide.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

This protocol outlines the development of an analytical method and its scaling to a preparative purification for a peptide containing O-tert-butyl-tyrosine.

1. Analytical Method Development (Scouting Run)

  • Objective: To determine the retention time of the target peptide and optimize separation from impurities.[4]

  • Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a minimal amount of acetonitrile. Vortex and centrifuge to pellet any insoluble material.[4]

  • Chromatographic Conditions:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 mm ID, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4][5]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[4][5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 214 nm and 280 nm.[5]

    • Gradient: Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes to determine the approximate elution percentage of ACN.[4]

2. Gradient Optimization

  • Objective: To improve the resolution between the target peptide and closely eluting impurities.

  • Procedure: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide eluted at 40% ACN in the scouting run, a new gradient might be 20-60% ACN over 40 minutes (a 1% ACN/minute slope).[5]

3. Preparative Purification

  • Sample Preparation: Dissolve the crude peptide (e.g., 50-100 mg) in a minimal volume of Mobile Phase A, using a small amount of ACN or isopropanol if needed for solubility. Filter the sample through a 0.45 µm syringe filter.[4][5]

  • Column: Preparative C18 column (e.g., 21.2 mm ID).

  • Flow Rate: Adjust for the larger column diameter (e.g., 15-20 mL/min).[4]

  • Gradient: Apply the optimized gradient from the analytical step.

  • Fraction Collection: Collect fractions (e.g., 5-15 mL per tube) across the main peak. It is advisable to collect smaller fractions to achieve higher purity in the final pooled sample.[4]

4. Purity Analysis and Final Processing

  • Purity Assessment: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.[4] Confirm the identity and mass of the peptide in the pure fractions using mass spectrometry.[3]

  • Pooling: Combine fractions that meet the desired purity specification (e.g., >98%).[4]

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final peptide as a fluffy white powder.[4][7]

Data Presentation

Table 1: Comparison of RP-HPLC Conditions for Hydrophobic Peptides

ParameterStandard ConditionOptimized for Hydrophobic PeptideRationale
Gradient Slope 1-2% B / min0.5-1% B / minA shallower gradient increases the separation time between peaks, improving resolution for closely eluting species.[5]
Mobile Phase B AcetonitrileAcetonitrile, Isopropanol, or n-PropanolFor highly hydrophobic peptides, stronger organic modifiers like isopropanol can improve peak shape and reduce retention.[5]
Column C18C8, C4, or PhenylLess retentive stationary phases can be used to decrease very long run times for highly hydrophobic peptides.
Temperature Ambient30-60 °CIncreasing the column temperature can decrease mobile phase viscosity, improve peak shape, and alter selectivity.

Table 2: Common Scavengers for TFA Cleavage Cocktails

ScavengerTypical % (v/v)Target Side ReactionNotes
Water 2.5 - 5.0%Prevents reattachment of protecting groups, particularly to Trp. Suppresses aspartimide formation.Essential in most cleavage cocktails.
Triisopropylsilane (TIS) 1.0 - 2.5%Reduces oxidized Met. Efficiently scavenges t-butyl and other carbocations.A very common and effective scavenger.
1,2-Ethanedithiol (EDT) 2.5%Scavenges t-butyl cations, particularly effective for protecting Cys residues.Has a strong odor. Prolonged exposure can lead to tryptophan modification.
Thioanisole 5.0%Prevents sulfonation of Trp from Arg(Pmc/Pbf) cleavage and scavenges carbocations.Used in more complex cocktails like Reagent K.

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis & Cleavage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage TFA Cleavage & Deprotection synthesis->cleavage crude Crude Peptide Product cleavage->crude dissolve Dissolve & Filter Sample crude->dissolve analytical Analytical RP-HPLC (Method Development) dissolve->analytical preparative Preparative RP-HPLC (Fraction Collection) analytical->preparative purity Purity Analysis (Analytical HPLC & MS) preparative->purity pool Pool Pure Fractions purity->pool lyo Lyophilization pool->lyo final_product Pure Peptide Powder (>98%) lyo->final_product

Caption: General workflow for peptide purification from crude product to final lyophilized powder.

G start Purification Problem Observed q_solubility Is the crude peptide poorly soluble? start->q_solubility a_solubility Action: Dissolve in minimal ACN/Isopropanol first. Use sonication. q_solubility->a_solubility Yes q_peak Broad or tailing peak in chromatogram? q_solubility->q_peak No a_solubility->q_peak a_peak Action: Peptide may be aggregating. Use shallower gradient. Increase column temperature. q_peak->a_peak Yes q_mass MS shows mass of peptide + tBu group? q_peak->q_mass No a_peak->q_mass a_mass Action: Incomplete deprotection. Repeat TFA cleavage on crude product with fresh cocktail. q_mass->a_mass Yes q_coelution Target peak co-elutes with impurity? q_mass->q_coelution No a_mass->q_coelution a_coelution Action: Optimize gradient further. Try orthogonal method (e.g., Ion-Exchange Chromatography). q_coelution->a_coelution Yes end Problem Resolved q_coelution->end No a_coelution->end

Caption: Decision tree for troubleshooting common peptide purification issues.

Troubleshooting Guide

Problem: My peptide is poorly soluble in the aqueous mobile phase.

  • Cause: Peptides containing O-tert-butyl-tyrosine are inherently hydrophobic and may aggregate or precipitate in aqueous solutions.[5][8]

  • Solution 1: When preparing your sample for injection, dissolve the crude peptide in a minimal amount of a stronger organic solvent like acetonitrile, isopropanol, or even DMF first, before diluting with the aqueous mobile phase.[5]

  • Solution 2: Use sonication for 5-10 minutes to aid dissolution.[5]

  • Solution 3: For the chromatography itself, consider using isopropanol or n-propanol as the organic modifier (Mobile Phase B) instead of acetonitrile, as they are stronger solvents for hydrophobic molecules.[5]

Problem: Mass spectrometry of the main peak shows a mass corresponding to the peptide with the tert-butyl group still attached (+56 Da).

  • Cause: This indicates an incomplete cleavage/deprotection reaction. The TFA was unable to fully remove the acid-labile tBu group. This can happen if the cleavage reaction time was too short, the TFA quality was poor, or the scavengers were not effective.

  • Solution: Re-subject the crude or partially purified peptide to the TFA cleavage cocktail. Ensure you are using fresh, high-quality TFA and an appropriate scavenger mix (see Table 2). Extend the reaction time to 3-4 hours at room temperature.[3]

Problem: My target peptide co-elutes with an impurity.

  • Cause: The impurity has a very similar hydrophobicity to the target peptide, making separation by RP-HPLC difficult. Common impurities include deletion sequences (missing one amino acid) or diastereomers.[5]

  • Solution 1 (Optimize RP-HPLC): Further optimize the separation by using a shallower gradient (e.g., 0.5% ACN per minute). You can also experiment with a different C18 column from another manufacturer or a different stationary phase (like C8 or Phenyl) to alter selectivity.

  • Solution 2 (Orthogonal Purification): If optimization fails, a second purification step using a different separation principle is required. Ion-Exchange Chromatography (IEC), which separates molecules based on charge, is an excellent orthogonal technique to RP-HPLC.[5]

Problem: The chromatographic peak for my peptide is very broad or shows significant tailing.

  • Cause 1 (Aggregation): Hydrophobic peptides can aggregate on the column, leading to poor peak shape.

  • Solution 1: Lower the amount of peptide loaded onto the column. Increase the column temperature to 40-50°C to disrupt aggregation. Use a shallower gradient.

  • Cause 2 (Column Issues): The column itself may be clogged or degraded.

  • Solution 2: First, try cleaning the column according to the manufacturer's instructions. If that fails, replace the column. Ensure all samples are filtered through a 0.45 µm filter before injection to prevent clogging.[4]

References

Validation & Comparative

Comparison of different protecting groups for the tyrosine side chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the phenolic hydroxyl function of the tyrosine side chain is a critical decision in peptide synthesis. This choice significantly influences the overall yield, purity, and efficiency of the synthetic strategy. This guide provides an objective comparison of common protecting groups for tyrosine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable protecting group for their specific application.

Comparison of Key Performance Parameters

The choice of a protecting group for the tyrosine side chain is intrinsically linked to the overall peptide synthesis strategy, primarily whether a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) approach is employed for the protection of the α-amino group. The following table summarizes the key performance parameters of the most widely used protecting groups for the tyrosine side chain.

Protecting GroupChemical StructureIntroduction Yield (%)Deprotection ConditionsStability & CompatibilityPotential Side Reactions
tert-Butyl (tBu) O-tBuNot explicitly reported, but widely used and commercially available.Strong acids (e.g., TFA)[1].Stable to bases (e.g., piperidine) used for Fmoc removal. Orthogonal to the Fmoc strategy.Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (reported at 0.5-1.0%). This can be minimized with scavengers like triisopropylsilane (TIS) and water[1].
Benzyl (Bzl) O-Bzl84-95%[1].Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.Partially labile to TFA, making it quasi-orthogonal in Boc chemistry and less suitable for long Fmoc syntheses[1].O- to C-migration of the benzyl group under acidic conditions, forming 3-benzyltyrosine. This can be suppressed by using a mixture of TFA and acetic acid[1].
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) O-CH₂-C₆H₃Cl₂Not explicitly reported, but used in Boc-based SPPS.Stronger acids than for Bzl (e.g., HF)[2].More stable to TFA than the Bzl group, making it more suitable for Boc-based solid-phase peptide synthesis (SPPS)[1][3].Similar to Bzl, but the electron-withdrawing chlorine atoms increase stability, reducing the extent of side reactions.

Mandatory Visualizations

Orthogonal Protection Strategy in Fmoc-SPPS

Orthogonal_Protection_Strategy cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Final_Cleavage Final Cleavage Start Resin-AA(PG) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Coupling of Fmoc-Tyr(tBu)-OH Fmoc_Deprotection->Coupling Elongated_Peptide Resin-AA-Tyr(tBu)-... Coupling->Elongated_Peptide Cleavage TFA Cleavage Elongated_Peptide->Cleavage Repeat cycles Final_Peptide Free Peptide (HO-Tyr) Cleavage->Final_Peptide

Caption: Orthogonal protection in Fmoc-SPPS for tyrosine.

Experimental Protocols

Synthesis of Fmoc-Tyr(tBu)-OH

This protocol describes the direct Fmocylation of O-tert-butyl-L-tyrosine.

Materials:

  • O-tert-butyl-L-tyrosine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture such as 1:1 (v/v) aqueous dioxane or acetone/water.

  • Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until dissolved.

  • Fmocylation: Add Fmoc-OSu (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Remove the organic solvent (dioxane or acetone) under reduced pressure.

    • Add water to the residue and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-Tyr(tBu)-OH can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis of Boc-Tyr(Bzl)-OH

This protocol involves the benzylation of N-α-Boc-L-tyrosine.

Materials:

  • N-α-Boc-L-tyrosine

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend N-Boc-L-tyrosine (1.0 equivalent) in a 1:1 mixture of dioxane and DMF.

  • Reagent Addition: Add sodium bicarbonate (1.0 equivalent) and benzyl bromide (1.0 equivalent) to the suspension with continuous stirring.

  • Reaction: Heat the reaction mixture to 90°C and stir overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic solution with brine and water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the product.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Synthesis of Boc-Tyr(2,6-Cl₂Bzl)-OH

This protocol is an adaptation of the synthesis of Boc-Tyr(Bzl)-OH.

Materials:

  • N-α-Boc-L-tyrosine

  • 2,6-Dichlorobenzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-L-tyrosine (1.0 equivalent) in DMF.

  • Reagent Addition: Add sodium bicarbonate (2.0 equivalents) and 2,6-dichlorobenzyl bromide (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Deprotection Protocols

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.

Cleavage Cocktail:

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole or p-cresol (scavenger)

Procedure:

  • Place the dry peptide-resin in the HF reaction vessel.

  • Add the scavenger (e.g., anisole, 1 mL per gram of resin).

  • Cool the vessel to -5 to 0°C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Extract the peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid).

  • Lyophilize the extract to obtain the crude peptide.

Conclusion

The choice of a protecting group for the tyrosine side chain is a strategic decision that depends on the overall synthetic approach. The tert-butyl (tBu) group is the standard for Fmoc-based solid-phase peptide synthesis due to its stability to the basic conditions used for Fmoc removal and its clean cleavage with strong acids like TFA. While the potential for tert-butylation of the tyrosine ring exists, it can be effectively minimized with the use of appropriate scavengers.

The benzyl (Bzl) group is a mainstay of Boc-based synthesis. Its removal with strong acids like HF is well-established. However, its partial lability to TFA can lead to side reactions in long syntheses. For more demanding syntheses using the Boc strategy, the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group offers enhanced stability to TFA, thereby minimizing premature deprotection and subsequent side reactions, making it a superior choice for the synthesis of longer or more complex tyrosine-containing peptides. Researchers should carefully consider the specific requirements of their peptide sequence and synthetic strategy to select the most appropriate protecting group.

References

A Researcher's Guide to Tyrosine Side-Chain Protection in SPPS: A Comparative Analysis of Alternatives to the Tert-Butyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of synthesis efficiency, peptide purity, and overall project success. The phenolic hydroxyl group of tyrosine presents a significant synthetic challenge, necessitating robust protection to prevent side reactions. While the tert-butyl (tBu) group has long been the workhorse for tyrosine side-chain protection in Fmoc-based SPPS, a growing toolkit of alternative protecting groups offers distinct advantages for specific applications, such as the synthesis of complex peptides or the preparation of protected peptide fragments.

This guide provides an objective, data-driven comparison of common alternatives to the tert-butyl protecting group for tyrosine. We will delve into the performance of the Benzyl (Bzl), 2-Chlorotrityl (2-Cl-Trt), and Methyl (Me) protecting groups, presenting available quantitative data, detailed experimental protocols, and visual aids to facilitate an informed selection for your next peptide synthesis project.

The Critical Role of Orthogonality in Protecting Group Strategy

The success of Fmoc-SPPS hinges on the principle of orthogonality, where the Nα-Fmoc group and the side-chain protecting groups can be removed under distinct, non-interfering conditions.[1] The Fmoc group is labile to mild base (typically piperidine), while most side-chain protecting groups, including those for tyrosine, are designed to be cleaved by acid.[2] The choice of the tyrosine side-chain protecting group, therefore, directly impacts the final cleavage and deprotection strategy.[3][4]

Performance Comparison of Tyrosine Protecting Groups

The ideal protecting group for the tyrosine side chain should be stable to the repeated piperidine treatments required for Fmoc removal, yet be cleanly and efficiently cleaved at the end of the synthesis without causing side reactions.[5] The following sections compare the performance of the tBu group with its main alternatives.

Data Summary

The following table summarizes key quantitative and qualitative performance parameters for the discussed tyrosine protecting groups in the context of Fmoc-SPPS.

Protecting GroupChemical StructureDeprotection ConditionsCrude Peptide Purity (%)Key AdvantagesKey Disadvantages
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., 95% TFA)[6]85-95[5]High stability to Fmoc deprotection; well-established in standard Fmoc/tBu strategy.[3][6]Harsh cleavage can lead to side reactions (e.g., t-butylation of sensitive residues); not suitable for highly acid-sensitive peptides.[3]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid (e.g., HF) or catalytic hydrogenation. Partially labile to TFA.[6]Variable, generally lower than tBu in Fmoc-SPPSHistorically used in Boc-SPPS.Partial lability in TFA can lead to premature deprotection and side reactions in Fmoc-SPPS.[6]
2-Chlorotrityl (2-Cl-Trt) See DiagramVery mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5]>95[5]Allows for synthesis of fully protected peptide fragments; extremely mild cleavage minimizes side reactions.[5]Steric bulk can sometimes hinder coupling efficiency; higher cost.[3]
Methyl (Me) -O-CH₃Harsh conditions (e.g., HBr or BBr₃)[7]Not applicable for obtaining unprotected TyrExtremely stable to acid and base.Not suitable for standard SPPS where a free tyrosine is required in the final peptide.[7]

Visualizing the Options: Protecting Group Structures

The chemical structure of the protecting group dictates its lability and steric properties.

G Chemical Structures of Tyrosine Side-Chain Protecting Groups cluster_tBu tert-Butyl (tBu) cluster_Bzl Benzyl (Bzl) cluster_2ClTrt 2-Chlorotrityl (2-Cl-Trt) cluster_Me Methyl (Me) tBu Tyr-O-C(CH₃)₃ Bzl Tyr-O-CH₂-Ph ClTrt Tyr-O-C(Ph)₂(C₆H₄Cl) Me Tyr-O-CH₃

Caption: Structures of common tyrosine side-chain protecting groups.

Experimental Protocols

Detailed and reliable protocols are essential for the successful implementation of any protecting group strategy.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Fmoc-SPPS.

G General Fmoc-SPPS Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-Tyr(PG)-OH

This protocol is a generalized procedure for coupling a protected tyrosine residue onto the growing peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(PG)-OH (Protecting Group = tBu, Bzl, 2-Cl-Trt, or Me) (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-Tyr(PG)-OH and coupling reagent in DMF.

  • Add the base to the activation mixture and mix for 1-2 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • After completion, wash the resin thoroughly with DMF.

Protocol 2: Cleavage and Deprotection of Peptides Containing Tyr(tBu)

This is the standard protocol for the final cleavage of peptides containing the acid-labile tBu group.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% H₂O, 2.5% TIS)[2]

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: Cleavage of Peptides from 2-Chlorotrityl Resin with Tyr(2-Cl-Trt)

This protocol allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups intact, which is particularly useful for the synthesis of protected peptide fragments.

Materials:

  • Dry peptide-resin on 2-chlorotrityl resin

  • Cleavage solution: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Pyridine or another suitable base for neutralization

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with the 1% TFA in DCM solution for 2 minutes.

  • Filter the solution into a flask containing a small amount of pyridine to neutralize the TFA.

  • Repeat the treatment with the cleavage solution 5-10 times, collecting the filtrate each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected peptide.

Protocol 4: Deprotection of Tyr(Me)

The methyl ether is a highly stable protecting group and its removal requires harsh conditions that are often not compatible with the integrity of the peptide. This protocol is provided for informational purposes and should be used with caution.

Materials:

  • Peptide containing Tyr(Me)

  • Boron tribromide (BBr₃) or concentrated Hydrobromic acid (HBr)

  • Appropriate scavengers

Procedure:

  • Dissolve the peptide in a suitable solvent (e.g., DCM for BBr₃).

  • Cool the solution to 0°C or lower.

  • Slowly add the deprotecting agent (BBr₃ or HBr).

  • Stir the reaction at low temperature and monitor for completion.

  • Quench the reaction carefully with water or methanol.

  • Purify the deprotected peptide immediately, as the harsh conditions can lead to significant side products.

Logical Decision-Making for Protecting Group Selection

Choosing the right protecting group is a strategic decision that depends on the specific goals of the synthesis.

G Decision Tree for Tyrosine Protecting Group Selection Start Start: Synthesizing a Tyrosine-Containing Peptide Goal What is the primary goal of the synthesis? Start->Goal Standard Standard Peptide Synthesis Goal->Standard Obtain a fully deprotected peptide ProtectedFragment Synthesis of a Protected Peptide Fragment Goal->ProtectedFragment Isolate a side-chain protected fragment Permanent Permanent Tyrosine Modification Goal->Permanent Incorporate a permanently methylated tyrosine Use_tBu Use Fmoc-Tyr(tBu)-OH Standard->Use_tBu Use_2ClTrt Use Fmoc-Tyr(2-Cl-Trt)-OH ProtectedFragment->Use_2ClTrt Use_Me Use Fmoc-Tyr(Me)-OH Permanent->Use_Me

Caption: A guide for selecting the appropriate tyrosine protecting group.

Conclusion

While Fmoc-Tyr(tBu)-OH remains the standard and a robust choice for routine solid-phase peptide synthesis, a nuanced understanding of the available alternatives can significantly enhance the success of more challenging synthetic projects. For the synthesis of protected peptide fragments or peptides with highly acid-sensitive moieties, the 2-chlorotrityl group offers a superior level of control and milder cleavage conditions. The benzyl group, though historically significant, presents challenges in the context of modern Fmoc-SPPS due to its partial lability in TFA. The methyl group serves a niche but important role for creating permanently modified tyrosine residues. By carefully considering the specific requirements of the target peptide and leveraging the diverse toolkit of protecting groups, researchers can optimize their synthetic strategies to achieve higher purity, better yields, and ultimately, greater success in their scientific endeavors.

References

Comparative Guide to HPLC Analysis for Purity Assessment of Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount for the synthesis of reliable and safe therapeutic agents. Methyl O-tert-butyl-L-tyrosinate hydrochloride, a valuable building block in peptide synthesis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques. Experimental data and detailed protocols are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of this compound. This technique separates the main compound from potential impurities based on their hydrophobicity.

Head-to-Head Comparison of RP-HPLC Methods

Two primary RP-HPLC methods are detailed below. Method 1 is a straightforward isocratic method suitable for routine quality control, while Method 2 employs a gradient elution for higher resolution of potential impurities, making it ideal for in-depth analysis and impurity profiling.

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column Newcrom R1, 4.6 x 150 mm, 5 µm[1]C18, 4.6 x 250 mm, 5 µm[2]
Mobile Phase A Water with 0.1% Phosphoric Acid[1]Water with 0.1% Trifluoroacetic Acid (TFA)[2]
Mobile Phase B Acetonitrile[1]Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2]
Elution Mode IsocraticGradient
Gradient Program N/A0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B
Flow Rate 1.0 mL/min1.0 mL/min[2]
Detection Wavelength 220 nm and 275 nm220 nm and 275 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL
Typical Retention Time ~5-8 minutes~15-20 minutes
Resolution Good for major impuritiesExcellent for closely eluting impurities
Run Time ShorterLonger
Experimental Protocols

Sample Preparation (for both methods):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of about 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method 1: Isocratic Elution Protocol:

  • Equilibrate the Newcrom R1 column with a mobile phase consisting of a fixed ratio of acetonitrile and water (e.g., 50:50) containing 0.1% phosphoric acid for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the detector to monitor at 220 nm and 275 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any post-eluting impurities (typically 10-15 minutes).

  • Calculate the purity by the area normalization method.

Method 2: Gradient Elution Protocol:

  • Equilibrate the C18 column with the initial mobile phase composition (10% B) for at least 30 minutes.

  • Set the detector to monitor at 220 nm and 275 nm.

  • Inject 10 µL of the prepared sample solution.

  • Initiate the gradient program as detailed in the comparison table.

  • At the end of the gradient run, allow the column to re-equilibrate at the initial conditions for at least 5 minutes before the next injection.

  • Calculate the purity by the area normalization method.

Alternative Analytical Methods

While HPLC is the primary method for purity assessment, other techniques can provide complementary information, especially regarding chiral purity and volatile impurities.

MethodPrincipleApplication for this compoundAdvantagesLimitations
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.Determination of enantiomeric purity (L- vs. D-isomer).Directly measures enantiomeric excess.Requires specialized chiral columns and method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Identification and quantification of residual solvents and other volatile impurities.[2]High sensitivity for volatile compounds.[2]The analyte must be volatile or derivatized; risk of thermal degradation.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard.Provides an absolute purity value without the need for a specific reference standard of the analyte.[2]High precision and accuracy; non-destructive.[2]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[2]

Experimental Workflow and Method Comparison Logic

The following diagrams illustrate the general workflow for HPLC purity assessment and the logical considerations for choosing an analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1: General workflow for HPLC purity assessment.

Method_Selection cluster_choices cluster_methods node_goal Purity Assessment Goal routine_qc Routine QC node_goal->routine_qc impurity_profile Detailed Impurity Profile node_goal->impurity_profile chiral_purity Chiral Purity node_goal->chiral_purity volatile_impurities Volatile Impurities node_goal->volatile_impurities isocratic_hplc Isocratic HPLC routine_qc->isocratic_hplc gradient_hplc Gradient HPLC impurity_profile->gradient_hplc chiral_hplc Chiral HPLC chiral_purity->chiral_hplc gc_ms GC-MS volatile_impurities->gc_ms

Figure 2: Decision logic for selecting an analytical method.

References

Navigating the Spectral Landscape: A Comparative Guide to the NMR Characterization of Methyl O-tert-butyl-L-tyrosinate hydrochloride and Related Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of protected amino acids is paramount for successful peptide synthesis and the creation of novel therapeutics. Methyl O-tert-butyl-L-tyrosinate hydrochloride serves as a key building block, offering the strategic protection of the phenolic hydroxyl group of tyrosine. Understanding its nuclear magnetic resonance (NMR) profile is crucial for identity confirmation, purity assessment, and monitoring of subsequent chemical transformations.

Comparison of ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts for this compound and its analogues. The data for the target compound is predicted based on the analysis of the provided analogues, illustrating the expected shifts influenced by the electron-donating tert-butyl ether and the presence of the ammonium hydrochloride.

Proton Assignment This compound (Predicted) Methyl L-tyrosinate hydrochloride [1]Boc-L-Tyrosine methyl ester [2]
Solvent DMSO-d₆ DMSO-d₆ CDCl₃
Aromatic H (ortho to CH₂) ~7.1 ppm (d)7.02 ppm (d)6.95 ppm (d)
Aromatic H (meta to CH₂) ~6.9 ppm (d)6.75 ppm (d)6.74 ppm (d)
α-CH ~4.2 ppm (t)4.13 ppm (t)4.54 ppm (m)
β-CH₂ ~3.1 ppm (m)3.06 ppm (m)3.01 ppm (m)
-OCH₃ ~3.7 ppm (s)3.66 ppm (s)3.70 ppm (s)
-NH₃⁺ / -NH(Boc) ~8.8 ppm (br s)8.74 ppm (br s)~5.0 ppm (d)
Phenolic -OH N/A9.56 ppm (s)~5.0 ppm (br s)
O-C(CH₃)₃ ~1.3 ppm (s)N/AN/A
N-C(CH₃)₃ N/AN/A1.42 ppm (s)

Comparison of ¹³C NMR Data

Similarly, the ¹³C NMR chemical shifts are compared in the table below. The predicted values for this compound are extrapolated from the known data of its analogues.

Carbon Assignment This compound (Predicted) L-Tyrosine hydrochloride
Solvent D₂O D₂O
C=O ~171 ppm172.6 ppm
Aromatic C (C-O) ~155 ppm156.4 ppm
Aromatic C (C-CH₂) ~128 ppm126.8 ppm
Aromatic C (ortho to CH₂) ~131 ppm132.0 ppm
Aromatic C (meta to CH₂) ~125 ppm117.2 ppm
α-CH ~55 ppm55.4 ppm
β-CH₂ ~36 ppm35.9 ppm
-OCH₃ ~53 ppmN/A
O-C(CH₃)₃ ~79 ppm (quaternary), ~29 ppm (methyls)N/A

Experimental Protocols

A general protocol for the acquisition of NMR spectra for amino acid hydrochlorides is provided below.

Sample Preparation:

  • Accurately weigh 5-10 mg of the amino acid hydrochloride salt for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.

  • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a clean 5 mm NMR tube.

  • If the solution contains any particulate matter, it should be filtered through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H or ¹³C.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0-200 ppm.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Key Structural Features

The following diagrams illustrate the chemical structure and a conceptual workflow for the characterization of this compound.

Caption: Chemical structure of this compound.

G NMR Characterization Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR Spectrum C->D E 13C NMR Spectrum C->E F Peak Integration & Multiplicity D->F G Chemical Shift Assignment E->G F->G H Structural Confirmation G->H

Caption: General workflow for NMR characterization.

References

Navigating the Complex Landscape of Peptide Analysis: A Comparative Guide to Mass Spectrometry of O-tert-butyl-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. The use of protecting groups, essential for directing the chemical synthesis, introduces a layer of complexity to their subsequent characterization. This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing O-tert-butyl-tyrosine (Tyr(tBu)), a frequently used protecting group strategy, with other common alternatives. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing the analysis of these critical molecules.

The tert-butyl (tBu) group is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] Its stability under the basic conditions required for Fmoc-group removal and its lability in acidic conditions make it ideal for protecting the hydroxyl group of tyrosine.[1][2] However, the very nature of this protecting group presents unique challenges and considerations during mass spectrometry (MS) analysis. Understanding these nuances is crucial for accurate peptide identification, purity assessment, and structural elucidation.

Performance Comparison: O-tert-butyl-Tyrosine vs. Alternative Protecting Groups

The choice of a tyrosine side-chain protecting group significantly impacts the mass spectrometric analysis of the resulting peptide. The tert-butyl (tBu) group, while popular, is known for its lability in the gas phase, particularly under Collision-Induced Dissociation (CID) fragmentation. This often leads to a dominant neutral loss of 56 Da (isobutylene), which can suppress other fragment ions that are critical for sequence confirmation.[3]

In contrast, other protecting groups, such as the trityl (Trt) group, also exhibit characteristic fragmentation patterns. The Trt group, being highly acid-labile, is also readily cleaved in the gas phase, typically as a stable trityl cation (m/z 243.1).[4][5] The choice between these protecting groups can therefore be guided by the desired information from the mass spectrometric analysis and the specific peptide sequence.

Quantitative Data Summary

The following tables summarize the expected mass spectrometry performance for a model peptide containing a tyrosine residue with different protecting groups. The data is compiled from established fragmentation principles of protected amino acids.

Table 1: Comparison of Ionization and Fragmentation Characteristics

FeaturePeptide with Tyr(tBu)Peptide with Tyr(Trt)Unprotected Peptide
Primary Ionization Product (ESI) [M+H]+[M+H]+[M+H]+
In-source Fragmentation Prone to neutral loss of tBu group (56 Da)[3]Prone to loss of Trt group (243 Da)[4]Generally stable
Dominant CID Fragmentation Pathway Neutral loss of isobutylene (56 Da)[3]Formation of trityl cation (m/z 243.1)[4]Backbone fragmentation (b- and y-ions)
Sequence Coverage in CID Potentially reduced due to dominant neutral lossPotentially reduced due to dominant Trt cation formationGenerally good
ETD/HCD Performance Better preservation of the protecting group, leading to improved sequence coverage[6][7]Better preservation of the protecting group, leading to improved sequence coverageNot applicable

Table 2: Expected Key Fragments in MS/MS (CID) of a Model Peptide (Ac-Gly-Tyr(P)-Gly-NH2)

Note: (P) denotes the protecting group.

Protecting Group (P)Precursor Ion [M+H]+ (m/z)Key Fragment 1 (Description)Key Fragment 1 (m/z)Key Fragment 2 (Description)Key Fragment 2 (m/z)
tert-Butyl (tBu) 409.2[M+H - 56]+ (Neutral loss of isobutylene)353.2y175.1
Trityl (Trt) 595.3[Trityl]+243.1[M+H - Trityl]+352.2
None (Unprotected) 353.2y2237.1b2221.1

Experimental Protocols

Accurate and reproducible mass spectrometry data begins with meticulous sample preparation and analysis. The following are detailed protocols for the key experiments discussed in this guide.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide containing Tyr(tBu).

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-Tyr(tBu)-OH for the tyrosine residue.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: LC-MS/MS Analysis of Peptides

This protocol is for the analysis of the synthesized peptide by Liquid Chromatography-Tandem Mass Spectrometry.

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan Range: m/z 300-1500.

    • MS/MS Fragmentation: Data-dependent acquisition using Collision-Induced Dissociation (CID) and/or Electron Transfer Dissociation (ETD). For CID, use a normalized collision energy of 25-35%.

  • Data Analysis: Analyze the resulting spectra to identify the precursor ion and the fragmentation pattern. Compare the experimental data with the theoretical masses of the expected b- and y-ions, as well as any neutral losses from the protecting group.

Visualizing the Workflow and Fragmentation

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Add Fmoc-Tyr(tBu)-OH Coupling->Fmoc_Deprotection Repeat for each AA Final_Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide HPLC HPLC Purification Crude_Peptide->HPLC LC_MS LC-MS/MS Analysis HPLC->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for peptide synthesis and analysis.

G cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron Transfer Dissociation (ETD) Precursor_tBu [M+H]+ of Tyr(tBu) Peptide Neutral_Loss_tBu Neutral Loss of Isobutylene (-56 Da) Precursor_tBu->Neutral_Loss_tBu Dominant Pathway Backbone_Fragments_tBu b- and y-ions (Lower Intensity) Precursor_tBu->Backbone_Fragments_tBu Precursor_Trt [M+H]+ of Tyr(Trt) Peptide Trt_Cation Trityl Cation (m/z 243.1) Precursor_Trt->Trt_Cation Dominant Pathway Deprotected_Peptide_Ion [M+H - Trityl]+ Precursor_Trt->Deprotected_Peptide_Ion Precursor_Protected [M+nH]n+ of Protected Peptide Preserved_PG Side-Chain Preservation Precursor_Protected->Preserved_PG Backbone_Fragments_cz c- and z-ions (Good Sequence Coverage) Precursor_Protected->Backbone_Fragments_cz

Caption: Comparison of fragmentation pathways for protected peptides.

Conclusion

The mass spectrometric analysis of peptides containing O-tert-butyl-tyrosine requires a nuanced approach. While CID can provide rapid confirmation of the presence of the tBu group through its characteristic neutral loss, this can come at the expense of detailed sequence information. For comprehensive characterization, employing alternative fragmentation techniques such as ETD or HCD is highly recommended as they tend to preserve the protecting group and provide richer backbone fragmentation. When comparing with other protecting groups like Trityl, the lability and the nature of the cleaved group are key differentiators that influence the resulting mass spectrum. By understanding these principles and utilizing the appropriate analytical strategies and protocols, researchers can confidently and accurately characterize their synthetic peptides, ensuring the integrity of these vital molecules for their downstream applications in research and drug development.

References

A Comparative Analysis of Cleavage Cocktails for Tert-Butyl Group Removal from Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the final product's purity and yield. The tert-butyl (tBu) ether is a robust and widely used protecting group for the phenolic hydroxyl of tyrosine (Tyr). Its removal via strong acid, typically trifluoroacetic acid (TFA), generates a reactive tert-butyl cation. This carbocation can re-alkylate nucleophilic residues, particularly the deprotected tyrosine ring itself, leading to a +56 Da adduct that is often difficult to separate from the desired peptide.[1]

To mitigate this side reaction, "scavengers" are added to the TFA to trap the tert-butyl cation.[1][2] This guide provides a comparative study of three common cleavage cocktails used for the deprotection of Tyr(tBu)-containing peptides, with supporting data on their efficacy.

Performance Comparison of Cleavage Cocktails

The choice of cleavage cocktail is a balance between cleavage efficiency and the prevention of side reactions. A standard, mild cocktail is often sufficient for simple peptides, while more complex peptides containing multiple sensitive residues may require a more robust scavenger mixture. The following data, while generated using a model peptide containing cysteine, illustrates the analogous challenge of preventing tert-butylation and the relative effectiveness of different scavenger cocktails. The underlying mechanism of tert-butyl cation scavenging is directly applicable to protecting tyrosine.[2][3]

Cleavage Cocktail (v/v/v)Composition% Desired Peptide% t-Butylated Side ProductKey Characteristics
TFA / H₂O 95% TFA, 5% H₂O75%25%Minimal scavenger protection; high risk of side reactions.[2]
Standard TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂O90%10%A widely used, effective general-purpose cocktail. Triisopropylsilane (TIS) is an efficient cation scavenger.[1][2]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISNot directly comparedNot directly comparedAn "odorless" cocktail that avoids pungent thiols. Phenol acts as a scavenger by presenting an alternative aromatic ring for alkylation.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT>98%<2%A highly effective, robust cocktail for peptides with multiple sensitive residues like Tyr, Trp, Met, and Cys.[2][5]

Table 1: Comparative efficacy of different cleavage cocktails in preventing tert-butylation of a model peptide. Data is illustrative, based on a cysteine-containing model peptide which demonstrates a side reaction analogous to tyrosine alkylation.[2][3]

Experimental Protocols

Below are detailed protocols for the cleavage of a Tyr(tBu)-containing peptide from a solid support using the compared cocktails. These protocols assume a standard 0.1 mmol scale synthesis.

Protocol 1: Cleavage using Standard TFA/TIS/H₂O Cocktail
  • Resin Preparation: Following synthesis, wash the peptide-resin (approx. 100-200 mg) thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[1]

  • Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.[1]

  • Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage using Reagent B
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cocktail Preparation: In a fume hood, prepare fresh Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS (v/v/v).[4]

  • Cleavage Reaction: Suspend the resin in Reagent B (e.g., 5-10 mL per gram of resin). Stir the mixture for 1-2 hours at room temperature.[4]

  • Peptide Isolation and Precipitation: Follow steps 4 through 6 in Protocol 1. Some protocols suggest using methyl tert-butyl ether for precipitation.[4]

Protocol 3: Cleavage using Reagent K
  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cocktail Preparation: In a fume hood, prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (v/v/v/v/v).[4][5]

  • Cleavage Reaction: Suspend the resin in Reagent K (10-40 mL per gram of resin). Stir at room temperature for 1.5 to 3 hours. Peptides with multiple protecting groups may require longer reaction times.[4]

  • Peptide Isolation and Precipitation: Follow steps 4 through 6 in Protocol 1. It may be beneficial to concentrate the TFA filtrate under reduced pressure before precipitating with cold ether.[4]

Mechanism and Workflow Visualizations

To better understand the cleavage process and the critical role of scavengers, the following diagrams illustrate the chemical pathways and the overall experimental workflow.

Deprotection_Mechanism cluster_Peptide Peptide Chain cluster_TFA TFA Cleavage cluster_Products Reaction Products cluster_SideReaction Side Reaction cluster_Scavenging Scavenging Tyr_tBu Tyr(tBu) tBu_cation tert-Butyl Cation (+) Tyr_tBu->tBu_cation  + Deprotected Tyr TFA TFA (H+) TFA->Tyr_tBu Deprotected_Tyr Deprotected Tyr Alkylated_Tyr Alkylated Tyr (Side Product) Deprotected_Tyr->Alkylated_Tyr tBu_cation->Alkylated_Tyr attacks Tyr Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation traps Scavenger Scavenger (TIS, Phenol, etc.) Scavenger->Trapped_Cation

Caption: Mechanism of Tyr(tBu) deprotection and side-product formation.

Cleavage_Workflow start Start: Dry Peptide-Resin add_cocktail Add fresh Cleavage Cocktail start->add_cocktail agitate Agitate at RT (2-3 hours) add_cocktail->agitate filter_resin Filter to separate resin agitate->filter_resin collect_filtrate Collect TFA filtrate (contains peptide) filter_resin->collect_filtrate precipitate Precipitate peptide in cold diethyl ether collect_filtrate->precipitate centrifuge Centrifuge to pellet peptide precipitate->centrifuge wash Wash peptide pellet with cold ether (2-3x) centrifuge->wash dry Dry crude peptide (vacuum or N2) wash->dry end End: Crude Peptide for Purification dry->end

Caption: Standard workflow for peptide cleavage and isolation.

References

A Comparative Guide to the Efficiency of Methyl O-tert-butyl-L-tyrosinate hydrochloride in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount to the successful synthesis of complex peptides, directly impacting yield, purity, and overall efficiency. This guide provides an in-depth comparison of two synthetic strategies for incorporating O-tert-butyl-L-tyrosine into a peptide sequence: the use of Methyl O-tert-butyl-L-tyrosinate hydrochloride in solution-phase synthesis and the application of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) in solid-phase peptide synthesis (SPPS).

Introduction: Two Divergent Paths for Peptide Elongation

The choice between solution-phase and solid-phase synthesis methodologies fundamentally dictates the form of the amino acid derivatives used.

  • This compound is an amino acid ester with a free amino group and a protected carboxyl group (as a methyl ester). This structure lends itself to classical solution-phase peptide synthesis (LPPS) or fragment condensation strategies. In this approach, peptide bonds are formed in a homogenous solution, and intermediates are purified after each step.[1][2]

  • Fmoc-Tyr(tBu)-OH is the standard derivative for the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) . Here, the Nα-amino group is temporarily protected by the base-labile Fmoc group, and the C-terminal carboxyl group is free to be activated and coupled to a growing peptide chain anchored to an insoluble resin.[3] The purification of the final peptide occurs after cleavage from the solid support.[4]

This guide will use the synthesis of the model pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) to provide a practical comparison of these two approaches.

Quantitative Performance Comparison

The efficiency of a peptide synthesis strategy is a composite of several factors, including crude yield, final purity, and the time required for synthesis and purification. The following table summarizes typical performance indicators for the synthesis of Leu-enkephalin via solution-phase (using a C-terminal ester strategy) and solid-phase methodologies.

Parameter Solution-Phase Synthesis (with Methyl Ester Protection) Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) References
Typical Crude Yield 60-75% (for final protected peptide)75-85%[1]
Typical Final Purity (after purification) >98%>98%[1][4]
Overall Synthesis Time Longer (days to weeks, depending on peptide length)Shorter (days)[1]
Scalability More readily scalable to large quantities (kg)Typically used for mg to g scale; large-scale is possible but can be costly[5]
Purification of Intermediates Required after each coupling stepNot required; excess reagents are washed away[6]
Automation Potential LimitedHighly automatable[6]
Reagent Usage Stoichiometric amounts or slight excessLarge excess of reagents is common[7]
Solvent Consumption Generally lower for reactions, but high for purificationHigh due to extensive washing steps[1]

Experimental Protocols

Detailed methodologies for the synthesis of Leu-enkephalin are provided below to illustrate the practical differences between the two approaches.

Protocol 1: Solution-Phase Synthesis of Leu-enkephalin using a C-terminal Methyl Ester

This protocol employs a fragment condensation strategy, a common application for amino acid esters like this compound. The synthesis involves creating smaller peptide fragments that are then coupled together. For this example, we will consider the coupling of a dipeptide fragment to a tripeptide fragment.

A. Synthesis of the Dipeptide Fragment: Boc-Tyr(tBu)-Gly-OH

  • Coupling of Boc-Tyr(tBu)-OH and Gly-OMe·HCl:

    • Dissolve Glycine methyl ester hydrochloride (1.1 eq) and Boc-Tyr(tBu)-OH (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Boc-Tyr(tBu)-Gly-OMe.

  • Saponification of the Methyl Ester:

    • Dissolve the protected dipeptide ester in a mixture of methanol and 1N NaOH.

    • Stir at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the solution with 1N HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Boc-Tyr(tBu)-Gly-OH.

B. Synthesis of the Tripeptide Fragment: H-Gly-Phe-Leu-OMe·HCl

  • This fragment would be synthesized in a stepwise manner, for example, by first coupling Boc-Phe-OH with H-Leu-OMe·HCl, followed by deprotection of the Boc group and coupling with Boc-Gly-OH. The final step would be the removal of the N-terminal Boc group to yield the tripeptide ester hydrochloride.

C. Fragment Condensation

  • Coupling of Fragments:

    • Dissolve Boc-Tyr(tBu)-Gly-OH (1.0 eq) and H-Gly-Phe-Leu-OMe·HCl (1.0 eq) in DMF.

    • Add a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq) and diisopropylethylamine (DIPEA) (2.2 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the crude protected pentapeptide, Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe, by column chromatography.

  • Final Deprotection:

    • Treat the purified protected pentapeptide with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to remove the Boc and tBu protecting groups and saponify the methyl ester.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the final Leu-enkephalin peptide by preparative reverse-phase HPLC.[4]

Protocol 2: Solid-Phase Synthesis (SPPS) of Leu-enkephalin using Fmoc-Tyr(tBu)-OH

This protocol outlines the standard automated or manual Fmoc-SPPS procedure on a Wang resin.

  • Resin Preparation and First Amino Acid Loading:

    • Swell Fmoc-L-Leu-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Peptide Chain Elongation (One Cycle for Each Amino Acid: Phe, Gly, Gly, Tyr):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5-7 times).

    • Coupling:

      • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Phe-OH) (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF. Add DIPEA (6-10 eq).

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

    • Repeat this cycle for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH).

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, wash the resin with DCM and dry under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.[8]

    • Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase HPLC.[4]

Visualization of Synthetic Workflows

The following diagrams illustrate the generalized workflows for the two synthetic strategies.

Solution_Phase_Synthesis cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_final Final Steps start1 Boc-Tyr(tBu)-OH + H-Gly-OMe couple1 Coupling (DCC/HOBt) start1->couple1 purify1 Purification couple1->purify1 saponify Saponification purify1->saponify frag1 Boc-Tyr(tBu)-Gly-OH saponify->frag1 couple_final Fragment Condensation (PyBOP/DIPEA) frag1->couple_final start2 Boc-Gly-Phe-Leu-OMe deprotect2 N-terminal Deprotection start2->deprotect2 frag2 H-Gly-Phe-Leu-OMe deprotect2->frag2 frag2->couple_final purify_final Purification of Protected Peptide couple_final->purify_final deprotect_final Final Deprotection (TFA Cocktail) purify_final->deprotect_final purify_hplc RP-HPLC Purification deprotect_final->purify_hplc final_peptide Leu-enkephalin purify_hplc->final_peptide

Caption: Generalized workflow for Solution-Phase Peptide Synthesis (LPPS).

Solid_Phase_Synthesis cluster_cycle Iterative Synthesis Cycle (4x) start Fmoc-Leu-Wang Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple next Fmoc-AA (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) wash2->cleavage precipitate Precipitation (Cold Diethyl Ether) cleavage->precipitate purify RP-HPLC Purification precipitate->purify final_peptide Leu-enkephalin purify->final_peptide

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Discussion and Comparison

Efficiency and Speed: For the synthesis of moderately sized peptides, SPPS is generally faster due to the elimination of intermediate purification steps and its high potential for automation.[1][6] Solution-phase synthesis is more labor-intensive and time-consuming because each intermediate must be purified before proceeding to the next step.

Scalability and Cost: Solution-phase synthesis, while slower, is often more cost-effective for large-scale production (kilogram scale and above) as it typically uses near-stoichiometric amounts of reagents.[5] SPPS, which often employs a large excess of expensive amino acid derivatives and coupling reagents to drive reactions to completion, can become prohibitively expensive at very large scales.[7]

Purity and Side Reactions: Both methods can yield peptides of very high purity (>98%) after final purification.[1] However, the types of side reactions encountered can differ. In solution-phase synthesis, incomplete reactions and challenges in purifying structurally similar intermediates can be problematic. In SPPS, side reactions such as diketopiperazine formation at the dipeptide stage or aggregation of the growing peptide chain on the resin can reduce the yield of the desired product.[9]

Application of this compound: The primary role of this compound is as a starting material for the C-terminus of a peptide or peptide fragment in solution-phase synthesis. Its methyl ester effectively protects the carboxylic acid during the coupling of the next amino acid to its free N-terminus. This strategy is particularly valuable in fragment condensation, where fully protected peptide segments are synthesized and then coupled together in solution. This approach can be advantageous for very long or complex peptides where stepwise SPPS may be inefficient due to aggregation or other cumulative side reactions.

Conclusion

The choice between using This compound in a solution-phase strategy and Fmoc-Tyr(tBu)-OH in SPPS is dictated by the specific goals of the synthesis.

  • Fmoc-Tyr(tBu)-OH and SPPS represent the more efficient, rapid, and automatable choice for the synthesis of small to medium-sized peptides on a research and development scale (mg to g).

  • This compound and solution-phase/fragment condensation synthesis offer a powerful alternative for the large-scale industrial production of peptides and for the synthesis of very long or complex sequences that are challenging to produce via stepwise SPPS.

Researchers and drug development professionals should consider the desired scale, peptide complexity, and available resources when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to the Synthesis of Methyl O-tert-butyl-L-tyrosinate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of protected amino acid derivatives is a cornerstone of peptide chemistry and the development of novel therapeutics. Methyl O-tert-butyl-L-tyrosinate hydrochloride is a key building block, offering orthogonal protection of the carboxylic acid and phenolic hydroxyl groups of L-tyrosine. This guide provides a comprehensive comparison of the primary synthesis protocols for this compound, supported by experimental data to inform decisions on process selection, optimization, and implementation.

Comparison of Synthetic Protocols

Two principal synthetic routes for the preparation of this compound have been evaluated:

  • Route 1: Esterification followed by O-tert-butylation. This is the most commonly documented approach, beginning with the esterification of L-tyrosine to its methyl ester hydrochloride, followed by the protection of the phenolic hydroxyl group.

  • Route 2: O-tert-butylation followed by Esterification. This alternative strategy reverses the order of the key protection steps, starting with the O-tert-butylation of L-tyrosine, followed by esterification of the carboxylic acid.

The following table summarizes the key quantitative data for each protocol, providing a basis for objective comparison.

ParameterProtocol 1: Esterification then O-tert-butylationProtocol 2: O-tert-butylation then Esterification
Starting Material L-TyrosineL-Tyrosine
Step 1 Reaction EsterificationO-tert-butylation
Step 1 Typical Yield 95-97%[1]Estimated 70-80%
Step 1 Purity 98-99%[1]Not explicitly reported
Step 2 Reaction O-tert-butylationEsterification
Step 2 Typical Yield Not explicitly reported for unprotected amineEstimated 90-95%
Overall Estimated Yield ~85-92%~63-76%
Key Reagents Methanol, Thionyl chloride, Isobutylene, Sulfuric acidIsobutylene, Sulfuric acid, Methanol, Thionyl chloride
Primary Advantages High yield and purity in the initial esterification step. Well-documented procedures.Potentially avoids side reactions with the free amino group during O-tert-butylation.
Primary Disadvantages Potential for side reactions at the unprotected amino group during O-tert-butylation.Less documented route with limited data on yields and purity. Potential for esterification of the phenolic hydroxyl group if O-tert-butylation is incomplete.

Alternative Protecting Groups for Tyrosine's Phenolic Hydroxyl Group

While the tert-butyl group is widely used due to its stability and orthogonal nature in Fmoc-based peptide synthesis, other protecting groups are available. The choice of protecting group is critical and depends on the overall synthetic strategy.

Protecting GroupChemical StructureIntroduction Yield (%)Deprotection ConditionsStability & CompatibilityPotential Side Reactions
tert-Butyl (tBu) O-tBuWidely used and commercially availableStrong acids (e.g., TFA)[2]Stable to bases (e.g., piperidine) used for Fmoc removal. Orthogonal to Fmoc strategy.[2]Alkylation of the tyrosine aromatic ring by the released tert-butyl cation (0.5-1.0%). Minimized with scavengers.[2]
Benzyl (Bzl) O-Bzl84-95%[2]Strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[2]Partially labile to TFA, making it less suitable for long Fmoc syntheses.[2]O to C migration of the benzyl group under acidic conditions.[2]
2,6-Dichlorobenzyl (2,6-Cl2Bzl) O-CH2-Ph(2,6-Cl2)Not explicitly reportedStronger acids than for Bzl (e.g., HF).More stable to TFA than the Bzl group, making it more suitable for Boc-based solid-phase peptide synthesis (SPPS).[3]Similar to Bzl, but the electron-withdrawing chlorine atoms increase stability.

The tert-butyl group is the standard for Fmoc-based solid-phase peptide synthesis due to its stability to the basic conditions used for Fmoc removal and its clean cleavage with strong acids like TFA.[2] While the potential for tert-butylation of the tyrosine ring exists, it can be effectively minimized with the use of appropriate scavengers.[2] The benzyl group is a mainstay of Boc-based synthesis, but its partial lability to TFA makes it less ideal for lengthy Fmoc-based syntheses.[2]

Experimental Protocols

Protocol 1: Esterification of L-Tyrosine with Thionyl Chloride

This protocol describes the synthesis of L-Tyrosine methyl ester hydrochloride, the first step in Route 1.

Materials:

  • L-Tyrosine

  • Methanol

  • Thionyl chloride

Procedure:

  • Suspend L-Tyrosine (1.81 g, 10 mmol) in methanol (20 mL) in a 50 mL three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Slowly add thionyl chloride (2.97 g, 25 mmol) dropwise, ensuring the reaction temperature remains below room temperature.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • Dry the resulting solid to obtain L-Tyrosine methyl ester hydrochloride as a white solid.[1]

Expected Yield: 97.2%[1] Purity (HPLC): 99.3%[1]

Protocol 2: O-tert-butylation of N-protected L-Tyrosine Methyl Ester

This protocol is adapted from the synthesis of an N-protected intermediate and illustrates the O-tert-butylation step. For the synthesis of this compound, the N-protecting group would be absent.

Materials:

  • L-Tyrosine methyl ester hydrochloride

  • Dichloromethane

  • Concentrated Sulfuric Acid

  • Isobutylene

Procedure:

  • Dissolve L-Tyrosine methyl ester hydrochloride in dichloromethane.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Introduce isobutylene gas into the solution at room temperature.

  • Seal the reaction vessel and stir at room temperature. The reaction time can vary from 1 to 10 days and should be monitored by TLC.

  • Upon completion, quench the reaction and purify the product through appropriate workup and crystallization or chromatography.

Synthesis and Application Workflow

The synthesis of this compound is a key step in preparing a versatile building block for peptide synthesis. The following diagram illustrates the overall workflow from synthesis to application in solid-phase peptide synthesis (SPPS).

G cluster_synthesis Synthesis of this compound cluster_application Application in Solid-Phase Peptide Synthesis (SPPS) L_Tyrosine L-Tyrosine Tyr_OMe_HCl L-Tyrosine methyl ester hydrochloride L_Tyrosine->Tyr_OMe_HCl Esterification (MeOH, SOCl2) Target_Product Methyl O-tert-butyl-L-tyrosinate hydrochloride Tyr_OMe_HCl->Target_Product O-tert-butylation (Isobutylene, H2SO4) Fmoc_protection N-Fmoc Protection Target_Product->Fmoc_protection SPPS_coupling Coupling to Resin-bound Peptide Fmoc_protection->SPPS_coupling Fmoc_deprotection Fmoc Deprotection SPPS_coupling->Fmoc_deprotection Fmoc_deprotection->SPPS_coupling n cycles Final_cleavage Final Cleavage and Side-chain Deprotection Fmoc_deprotection->Final_cleavage Purified_peptide Purified Peptide Final_cleavage->Purified_peptide G cluster_synthesis Chemical Synthesis cluster_bio Biological Application start L-Tyrosine intermediate Methyl O-tert-butyl-L-tyrosinate hydrochloride start->intermediate Protection peptide Bioactive Peptide intermediate->peptide Peptide Synthesis (SPPS) receptor Cellular Receptor peptide->receptor Binding pathway Signaling Pathway receptor->pathway Activation/Inhibition response Cellular Response pathway->response

References

A Comparative Guide to Orthogonal Protection Strategies for O-tert-butyl-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate protecting group for the phenolic hydroxyl function of the tyrosine side chain is a critical decision in peptide synthesis. This choice directly influences the overall yield, purity, and efficiency of the synthetic strategy, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal approach.[1][2] This guide provides an objective comparison of the standard O-tert-butyl (tBu) group for tyrosine against common alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions.

The Central Role of Tyr(tBu) in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tyr(tBu)-OH is the cornerstone for incorporating tyrosine in Fmoc-based SPPS.[3][4] The strategy's success hinges on "orthogonality," the ability to remove one type of protecting group while others remain intact.[5][6] The Nα-Fmoc group is labile to basic conditions (e.g., piperidine) for iterative chain elongation, whereas the tBu ether on the tyrosine side chain is stable to these conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[7][8] This prevents undesirable O-acylation of the tyrosine hydroxyl group during coupling, which would otherwise reduce yields and complicate purification.[9][10]

Orthogonal_Strategy cluster_SPPS_Cycle SPPS Elongation Cycle (Repeated) cluster_Final_Cleavage Final Cleavage Peptide-Resin_Fmoc-AA Resin-Peptide-(Fmoc)AA_n Deprotection Fmoc Removal (20% Piperidine/DMF) Peptide-Resin_Fmoc-AA->Deprotection Stable Tyr(tBu) Final_Product Resin-Peptide-(AA)_n+1-Tyr(tBu) Coupling Coupling (Fmoc-Tyr(tBu)-OH + Activator) Deprotection->Coupling Free N-terminus Coupling->Peptide-Resin_Fmoc-AA Chain extended Cleavage Global Deprotection (e.g., 95% TFA) Final_Product->Cleavage tBu group removed Free_Peptide H₂N-Peptide-Tyr(OH)-COOH (Free Peptide) Cleavage->Free_Peptide

Diagram 1. Orthogonal scheme of Fmoc-SPPS using Tyr(tBu).

A primary concern during the final TFA-mediated cleavage is the generation of reactive tert-butyl cations. These electrophiles can cause re-alkylation of the deprotected tyrosine ring, forming t-butylated byproducts.[1][11] This side reaction can be significantly suppressed by using a "scavenger cocktail" containing reagents like water and triisopropylsilane (TIS) that trap the carbocations.[5][11]

Comparison of Tyrosine Side-Chain Protecting Groups

While Tyr(tBu) is the standard for Fmoc SPPS, several alternatives exist, each with distinct lability profiles suitable for different strategic goals, such as the synthesis of protected peptide fragments or compatibility with Boc-based strategies.[1][9]

Protecting GroupAbbreviationPrimary Cleavage ConditionOrthogonality & StabilityPotential Side Reactions
tert-Butyl tBuStrong Acid (e.g., >90% TFA)[1]Stable to piperidine (Fmoc deprotection). The gold standard for Fmoc SPPS.[12]Alkylation of Tyr ring by tBu cation (0.5-1.0%). Minimized with scavengers.[1][11]
Benzyl BzlStrong Acid (HF, TFMSA), Catalytic Hydrogenation[1]Partially labile to TFA. Less suitable for long Fmoc syntheses. Mainstay of Boc chemistry.[1][6]Potential for 3-benzyltyrosine formation under acidic conditions.[12]
2,6-Dichlorobenzyl 2,6-Cl₂BzlStrong Acid (e.g., HF)[12]More stable to TFA than Bzl, making it a robust choice for Boc-SPPS.[12][13]Similar to Bzl, but increased stability reduces premature cleavage.
Trityl TrtVery Mild Acid (e.g., 1% TFA in DCM)[9][13]Highly acid-labile . Orthogonal to tBu. Useful for on-resin selective deprotection.Prone to premature cleavage if exposed to even weak acids during synthesis.[1]
Methyl MeHarsh Conditions (HBr, BBr₃)[9]Stable to standard TFA cleavage conditions. Considered a "permanent" protecting group.Requires harsh, non-standard deprotection that can degrade the peptide.

Table 1. Comparison of key performance parameters for common tyrosine protecting groups.

Cleavage_Conditions cluster_Conditions Cleavage Conditions cluster_Groups Protecting Groups Removed Reagents Deprotection Reagents Base Base (e.g., Piperidine) Mild_Acid Very Mild Acid (1% TFA) Strong_Acid Strong Acid (95% TFA, HF) Harsh_Reagents Harsh Reagents (HBr, BBr₃) Fmoc Fmoc (Nα) Base->Fmoc Selective Removal Trt Trityl (Trt) Mild_Acid->Trt Selective Removal tBu_Bzl tert-Butyl (tBu) Benzyl (Bzl) 2,6-Cl₂Bzl Strong_Acid->tBu_Bzl Global Deprotection Me Methyl (Me) Harsh_Reagents->Me Permanent Group Removal

Diagram 2. Lability of protecting groups under different chemical conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH in SPPS

This protocol describes a typical manual coupling cycle on a pre-swelled resin.

  • Resin Preparation : Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection : Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Nα-Fmoc group.[14] Wash the resin thoroughly with DMF followed by Dichloromethane (DCM) and then DMF again.

  • Activation : In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), a coupling reagent like HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to begin activation.[15]

  • Coupling : Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring : Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[15]

  • Washing : Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Global Deprotection and Cleavage

This protocol is for the final cleavage of the peptide from the resin and removal of the tBu protecting group.

  • Resin Preparation : After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (3 x 5 mL per 100 mg resin) and dry it completely under vacuum for at least 1 hour.[11]

  • Prepare Cleavage Cocktail : In a fume hood, prepare a fresh cleavage cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[8][11] TIS and water act as scavengers for the liberated tBu cations.

  • Cleavage Reaction : Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[11] Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation : Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA to recover the remaining peptide.

  • Precipitation : Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[11]

  • Collection and Drying : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet two more times with cold diethyl ether. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

Protocol 3: Selective On-Resin Deprotection of a Tyr(Trt) Group

This protocol is useful for synthesizing protected peptide fragments where the tyrosine hydroxyl group needs to be exposed while the peptide remains on the resin.

  • Peptide Synthesis : Synthesize the peptide chain using Fmoc-Tyr(Trt)-OH instead of Fmoc-Tyr(tBu)-OH, following the standard SPPS protocol.

  • Resin Preparation : After the desired sequence is assembled, wash the peptide-resin with DCM.

  • Selective Cleavage : Treat the resin with a solution of 1% (v/v) TFA in DCM for 2 minutes.[9][13] Drain and collect the filtrate. Repeat this treatment 5-10 times to ensure complete removal of the Trt group.

  • Neutralization : Immediately neutralize the collected acidic filtrate with a base like pyridine or DIPEA to prevent re-attachment or degradation.

  • Resin Washing : Thoroughly wash the resin with DCM, followed by a neutralizing wash (e.g., 10% DIPEA in DMF), and finally with DMF to prepare it for further reactions or final cleavage.

Conclusion

The O-tert-butyl group is the standard and most reliable choice for protecting the tyrosine side chain in routine Fmoc-based solid-phase peptide synthesis.[12] Its stability to base and clean cleavage with strong acid provides the necessary orthogonality for high-fidelity synthesis.[2] However, the formation of t-butylated side products during cleavage necessitates the use of effective scavengers.[11] Alternative protecting groups like the highly labile Trityl group or the more acid-stable 2,6-dichlorobenzyl group offer strategic advantages for specific applications, such as the synthesis of protected fragments or use in Boc-based methodologies.[1] The optimal choice ultimately depends on the overall synthetic strategy, the sequence of the target peptide, and the desired final product.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl O-tert-butyl-L-tyrosinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance

This document provides immediate and essential safety and logistical information for the proper disposal of Methyl O-tert-butyl-L-tyrosinate hydrochloride (CAS No. 51482-39-4). The following procedures are based on general laboratory safety protocols and information for structurally similar compounds, as a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not publicly available at the time of this writing. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

I. Hazard Assessment and Safety Precautions

While specific hazard data for this compound is limited, related amino acid derivatives are generally considered non-hazardous. However, it is crucial to handle all laboratory chemicals with care.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.
Hand Protection Nitrile or latex glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator if dust is generated.Prevents inhalation of fine particles.

II. Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Containment: For solid spills, gently sweep the material to avoid generating dust. Use a dustpan and brush designated for chemical spills.

  • Collection: Place the swept material into a clearly labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

III. Disposal Protocol for this compound

The following is a recommended step-by-step procedure for the disposal of small quantities of this compound typically used in a research setting.

Experimental Protocol for Neutralization (Recommended for Hydrochlorides):

This protocol is a general guideline for neutralizing acidic hydrochloride salts of amino acid esters before disposal. Always perform a small-scale test reaction first.

  • Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent, such as water.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the dissolved waste while stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is neutral (pH 6-8). Be cautious of potential effervescence (gas evolution).

  • Collection: Once neutralized, the solution should be collected in a designated hazardous waste container for aqueous waste.

  • Labeling: Clearly label the waste container with its contents, including the neutralized compound and the date.

  • Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste: Methyl O-tert-butyl-L-tyrosinate HCl B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE B->C D Small Quantity of Solid Waste C->D E Contaminated Labware C->E F Neutralize with Weak Base (e.g., 5% NaHCO3) D->F G Collect in Labeled Hazardous Waste Container E->G F->G H Store in Designated Waste Accumulation Area G->H I Arrange for Professional Waste Disposal H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal safety assessment and the specific requirements of your institution. Always prioritize the guidance of your local Environmental Health and Safety department.

Safeguarding Your Research: A Guide to Handling Methyl O-tert-butyl-L-tyrosinate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Methyl O-tert-butyl-L-tyrosinate hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure safe laboratory practices.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesShould conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1]
Hand Protection Chemical-resistant glovesProtective gloves are mandatory.[2] Due to the presence of ester and aromatic components, nitrile gloves may offer limited protection and should be used only for short-term splash protection.[2][3] For prolonged contact, gloves made of butyl rubber or fluorocaoutchouc are recommended.[4] Always inspect gloves for degradation before use.[2]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure, such as a lab coat.[2][4] For larger quantities or when there is a risk of splashing, a P.V.C. apron is advised.[4]
Respiratory Protection Dust RespiratorUnder normal, well-ventilated conditions, respiratory protection is not typically required.[1][2] For large-scale operations, in case of emergency, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with a Type-P filter should be used.[2][4]
Glove Material Suitability: A Qualitative Overview
Glove MaterialResistance to EstersResistance to Aromatic HydrocarbonsGeneral Recommendation
Nitrile Poor[2][3]Poor[2][3]Suitable for short-term splash protection only; must be changed immediately upon contact.[3]
Butyl Rubber Good[1]Poor[1]Recommended due to good resistance to esters and acids.[1]
Fluorocaoutchouc (Viton®) ExcellentExcellentA strong candidate for prolonged handling.
Polyvinyl Chloride (PVC) GoodPoorA viable option, particularly for splash protection.
Natural Rubber (Latex) FairPoorNot generally recommended for handling this chemical class.[1]

Note: The information above is based on general chemical resistance guides. It is crucial to conduct on-site testing of gloves to determine safe usage for your specific application.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Pre-Operational Checklist:
  • Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are in close proximity to the workstation.[2]

  • PPE Inspection: Inspect all PPE for integrity before use.

  • Review SDS: Always review the Safety Data Sheet (SDS) before handling the chemical for the first time.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[4] Use appropriate tools for transfer.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2]

  • Decontamination: Clean the work area and any contaminated equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Clothing: Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan:
  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper classification.[1]

  • Containerization: Collect waste material in a suitable, labeled, and sealed container.[4]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Review SDS B Verify Ventilation A->B C Inspect Emergency Equipment B->C D Don PPE C->D E Weigh/Transfer Chemical (Avoid Dust) D->E Proceed to Handling F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment Complete H Doff PPE G->H I Wash Hands & Exposed Skin H->I J Collect Waste in Labeled Container I->J Prepare for Disposal K Dispose via Approved Waste Stream J->K

Caption: A workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.